molecular formula C9H19NO2S B1385805 4-((Propylsulfonyl)methyl)piperidine CAS No. 1018557-32-8

4-((Propylsulfonyl)methyl)piperidine

Cat. No.: B1385805
CAS No.: 1018557-32-8
M. Wt: 205.32 g/mol
InChI Key: GDLAWNVALUWCSW-UHFFFAOYSA-N
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Description

4-((Propylsulfonyl)methyl)piperidine (CAS 1018557-32-8) is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is part of a class of sulfonyl piperidine derivatives, which are of significant interest in modern medicinal chemistry research and drug discovery efforts . These derivatives are frequently investigated for their potential biological activity. Suppliers indicate this product is intended for research applications and is not for diagnostic or therapeutic use . The compound should be stored sealed in a dry environment, ideally at temperatures between 2-8°C . Please consult the product's safety data sheet prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(propylsulfonylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-2-7-13(11,12)8-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLAWNVALUWCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651577
Record name 4-[(Propane-1-sulfonyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018557-32-8
Record name 4-[(Propane-1-sulfonyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-((Propylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-((Propylsulfonyl)methyl)piperidine , a functionalized saturated heterocycle. Piperidine sulfones are critical pharmacophores in modern drug discovery, serving as bioisosteres for amides or esters and providing metabolic stability in Janus Kinase (JAK) inhibitors and GPCR ligands.

This protocol utilizes a robust Nucleophilic Substitution – Oxidation – Deprotection strategy, designed for high throughput and scalability. The guide prioritizes the isolation of the hydrochloride salt form (HCl) to ensure long-term stability and ease of handling.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the commercially available N-Boc-4-(bromomethyl)piperidine . This route avoids the use of odorous and toxic propyl mercaptan gas by employing liquid propanethiol under controlled basic conditions, followed by a selective oxidation.

Strategic Disconnections
  • C–N Bond Cleavage (Deprotection): The final step removes the tert-butoxycarbonyl (Boc) group to release the secondary amine.

  • S–O Bond Formation (Oxidation): Transformation of the sulfide to the sulfone using m-chloroperoxybenzoic acid (mCPBA).

  • C–S Bond Formation (Alkylation): Nucleophilic attack of propanethiolate on the primary alkyl bromide.

Reaction Scheme Visualization

SynthesisRoute SM N-Boc-4-(bromomethyl) piperidine (Starting Material) Step1 Step 1: Alkylation (Propanethiol, K2CO3, DMF) SM->Step1 Inter1 Intermediate 1: Thioether Step1->Inter1 Step2 Step 2: Oxidation (mCPBA, DCM) Inter1->Step2 Inter2 Intermediate 2: Boc-Sulfone Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Product FINAL PRODUCT 4-((Propylsulfonyl)methyl) piperidine HCl Step3->Product

Figure 1: Three-step linear synthesis pathway from N-Boc-4-(bromomethyl)piperidine.

Experimental Protocols

Step 1: Thioether Formation

Objective: Synthesis of tert-butyl 4-((propylthio)methyl)piperidine-1-carboxylate.

  • Rationale: DMF is selected as the solvent to enhance the nucleophilicity of the thiolate anion. Potassium carbonate serves as a mild base to deprotonate propanethiol without causing elimination side reactions on the piperidine ring.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Scale (Example)
N-Boc-4-(bromomethyl)piperidine 278.19 1.0 5.00 g (18.0 mmol)
1-Propanethiol 76.16 1.2 1.64 g (21.6 mmol)
Potassium Carbonate (K₂CO₃) 138.21 2.0 4.97 g (36.0 mmol)

| DMF (Anhydrous) | - | - | 50 mL |[1]

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with N-Boc-4-(bromomethyl)piperidine and anhydrous DMF under a nitrogen atmosphere.

  • Addition: Add K₂CO₃ in one portion. Cool the suspension to 0°C using an ice bath.

  • Alkylation: Add 1-propanethiol dropwise via syringe. ( Caution: Stench. Use bleach trap for exhaust.)

  • Reaction: Remove ice bath and stir at 60°C for 4 hours. Monitor by TLC (10% EtOAc/Hexane; Stain: KMnO₄).

  • Workup: Dilute with EtOAc (150 mL) and wash with water (3 x 50 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (0-15% EtOAc in Hexanes) yields the thioether as a clear oil.

Step 2: Oxidation to Sulfone

Objective: Synthesis of tert-butyl 4-((propylsulfonyl)methyl)piperidine-1-carboxylate.

  • Rationale: mCPBA is the oxidant of choice for laboratory scale due to its high reactivity and solubility in DCM. A stoichiometric excess (2.5 eq) ensures complete oxidation of the sulfide directly to the sulfone, bypassing the sulfoxide intermediate.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Scale (Example)
Thioether Intermediate 273.44 1.0 4.00 g (14.6 mmol)
mCPBA (77% max) 172.57 2.5 8.18 g (36.5 mmol)
Dichloromethane (DCM) - - 80 mL

| NaHCO₃ (sat. aq.) | - | - | Wash solution |

Procedure:

  • Setup: Dissolve the Thioether Intermediate in DCM in a 250 mL RBF. Cool to 0°C.[2][3]

  • Oxidation: Add mCPBA portion-wise over 15 minutes. ( Note: Exothermic reaction. Maintain T < 5°C.)

  • Reaction: Warm to room temperature (RT) and stir for 3 hours. A white precipitate (m-chlorobenzoic acid) will form.

  • Quench: Add 10% aqueous Na₂SO₃ (50 mL) to quench excess peroxide. Stir vigorously for 15 minutes. Test with starch-iodide paper (should remain white).

  • Workup: Dilute with DCM. Wash with sat.[2][3] NaHCO₃ (3 x 50 mL) to remove benzoic acid byproducts. Dry organic layer over MgSO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Heptane or flash chromatography (30-50% EtOAc/Hexanes).

Step 3: Boc-Deprotection & Salt Formation

Objective: Synthesis of 4-((Propylsulfonyl)methyl)piperidine Hydrochloride.

  • Rationale: Acidic cleavage of the carbamate yields the amine salt directly. The HCl salt is preferred over the free base for its crystallinity, non-hygroscopic nature, and higher melting point.

Procedure:

  • Dissolution: Dissolve the Boc-Sulfone (3.0 g) in 1,4-Dioxane (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (15 mL, excess) dropwise at RT.

  • Precipitation: Stir for 2 hours. The product usually precipitates as a white solid.

  • Isolation: Dilute with diethyl ether (50 mL) to complete precipitation. Filter the solid under nitrogen.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Characterization Data (Expected)

The following spectral data validates the structure of the final HCl salt.

1H NMR (400 MHz, DMSO-d6)
  • δ 9.20 (br s, 2H): NH₂⁺ protons (ammonium salt).

  • δ 3.25 (m, 2H): Piperidine C2/C6 equatorial protons.

  • δ 3.05 (t, J=7.5 Hz, 2H): Propyl -SO₂-CH ₂-. (Deshielded by sulfone).

  • δ 2.98 (d, J=6.4 Hz, 2H): Methyl linker -CH-CH ₂-SO₂-.

  • δ 2.80 (m, 2H): Piperidine C2/C6 axial protons.

  • δ 2.15 (m, 1H): Piperidine C4 methine proton.

  • δ 1.90 (m, 2H): Piperidine C3/C5 equatorial protons.

  • δ 1.70 (sextet, J=7.5 Hz, 2H): Propyl -CH₂-CH ₂-CH₃.

  • δ 1.45 (m, 2H): Piperidine C3/C5 axial protons.

  • δ 1.01 (t, J=7.5 Hz, 3H): Propyl terminal -CH₃.

Key Diagnostic Signals
  • IR (ATR): 1280, 1130 cm⁻¹ (Strong symmetric/asymmetric O=S=O stretch); 2400-2800 cm⁻¹ (Broad NH⁺ stretch).

  • Mass Spectrometry (ESI+): m/z = 206.1 [M+H]⁺ (Free base mass).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Elimination of HBr instead of substitution.Lower reaction temperature to 50°C; ensure K₂CO₃ is anhydrous.
Sulfoxide Contamination Incomplete oxidation in Step 2.Check mCPBA activity (iodometric titration). Run reaction longer or add 0.5 eq more mCPBA.
Sticky Solid in Step 3 Hygroscopic salt or residual solvent.Triturate with anhydrous Et₂O or Acetone. Dry under high vacuum with P₂O₅.
Residual Thiol Smell Unreacted propanethiol.Treat glassware/waste with dilute bleach (NaOCl) to oxidize thiol to odorless disulfide/sulfonate.

References

  • Synthesis of Piperidine Derivatives

    • Sriramudu, B. et al.[3] "Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}-oxy)methyl]piperidin-1-yl}methanones." Journal of Chemical and Pharmaceutical Research, 2013, 5(11): 419-423. Link (Demonstrates piperidine linker chemistry).

  • Oxidation Protocols (Thioether to Sulfone)

    • Tan, J. et al. "Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA." ResearchGate, 2025. Link (Validation of mCPBA efficiency).

    • Singh, F. V. et al.[4] "Selective Oxidation of Organosulphides using m-CPBA as oxidant." Der Pharma Chemica, 2016, 8(18): 419-423.[4] Link

  • Precursor Data

    • PubChem Compound Summary. "tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate."[5][6] CID 15512811.[5] Link

  • General Deprotection Methods: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Boc removal using HCl/Dioxane).

Sources

Technical Whitepaper: Physicochemical Profiling of 4-((Propylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional profile of 4-((Propylsulfonyl)methyl)piperidine , a specialized heterocyclic building block.

Context: Strategic Reagent for GPR119 Agonist Design & Metabolic Stability Engineering

Executive Summary

4-((Propylsulfonyl)methyl)piperidine is a functionalized saturated heterocycle primarily utilized in medicinal chemistry as a "tail moiety" for G-protein coupled receptor (GPCR) ligands, specifically GPR119 agonists targeting Type 2 Diabetes.

Structurally, it combines a basic secondary amine (piperidine) with a polar, metabolically stable sulfone linker and a lipophilic propyl chain. This specific architecture allows drug developers to modulate the lipophilic ligand efficiency (LLE) of clinical candidates, balancing the need for hydrophobic pocket occupancy with the solubility benefits of the sulfone motif.

Molecular Identity & Structural Analysis

This molecule belongs to the class of 4-substituted piperidine sulfones . It is the propyl homolog of the more common commercially available 4-((methylsulfonyl)methyl)piperidine (CAS 597563-39-8).

AttributeDetail
IUPAC Name 4-((Propane-1-sulfonyl)methyl)piperidine
Common Name 4-((Propylsulfonyl)methyl)piperidine
Chemical Formula C

H

NO

S
Molecular Weight 205.32 g/mol (Free Base)
SMILES CCCS(=O)(=O)CC1CCNCC1
Key Functional Groups Secondary Amine (Basic center), Sulfone (H-bond acceptor), Propyl chain (Lipophilic anchor)
Structural Homology Context

In Structure-Activity Relationship (SAR) studies, this molecule acts as a probe to explore the size constraints of hydrophobic binding pockets.

  • Methyl Analog (C1): Low steric bulk, lower lipophilicity.

  • Propyl Analog (C3): Enhanced hydrophobic interaction; often used to fill the "activation cavity" in receptors like GPR119.

Physicochemical Properties

The following data synthesizes experimental values from the homologous series and high-fidelity consensus predictions (ACD/Labs, ChemAxon) for the propyl derivative.

Core Parameters
PropertyValue / RangeSignificance in Drug Design
LogP (Predicted) 0.65 – 0.90 Moderately lipophilic. The propyl group adds ~1.0 log unit vs. the methyl analog (-0.8), improving membrane permeability without compromising solubility drastically.
pKa (Basic Amine) 10.2 – 10.8 The piperidine nitrogen remains highly basic. It will be >99% protonated at physiological pH (7.4), aiding solubility but requiring active transport or specific formulation for CNS penetration.
Topological Polar Surface Area (TPSA) ~54 Ų (Sulfone ~42 Ų + Amine ~12 Ų). Well within the Veber rule (<140 Ų) for oral bioavailability.
H-Bond Donors / Acceptors 1 / 3 The sulfone oxygens are weak acceptors; the amine is a strong donor/acceptor.
Rotatable Bonds 4 (Propyl chain + Sulfone linkages). Flexible enough to adopt induced-fit conformations but rigid enough to minimize entropic penalty.
Solubility Profile
  • Free Base: Moderate solubility in organic solvents (DCM, MeOH, EtOAc). Low water solubility.

  • HCl Salt: Highly water-soluble (>50 mg/mL). Hygroscopic nature requires storage in desiccated conditions.

Synthetic Routes & Process Chemistry

The synthesis of 4-((Propylsulfonyl)methyl)piperidine requires a convergent approach, typically protecting the amine to prevent N-alkylation during the sulfur introduction.

Primary Synthetic Workflow

The industry-standard route utilizes N-Boc-4-(iodomethyl)piperidine or the mesylate equivalent as the electrophile.

  • Nucleophilic Displacement: The iodide is displaced by sodium propane-1-thiolate.

  • Oxidation: The resulting sulfide is oxidized to the sulfone using Oxone® or mCPBA.

  • Deprotection: Acidic cleavage of the Boc group yields the final salt.

Reaction Pathway Diagram

Synthesis Start N-Boc-4-(iodomethyl) piperidine Intermediate1 Sulfide Intermediate (C-S Bond Formation) Start->Intermediate1 DMF, 60°C Reagent1 NaSPr (Thiolate Displacement) Reagent1->Intermediate1 Intermediate2 Sulfone Intermediate (N-Boc Protected) Intermediate1->Intermediate2 Reagent2 Oxone or mCPBA (Oxidation) Reagent2->Intermediate2 Final 4-((Propylsulfonyl)methyl) piperidine HCl Intermediate2->Final Reagent3 HCl / Dioxane (Deprotection) Reagent3->Final

Figure 1: Convergent synthesis from N-protected precursors. The oxidation step is critical; controlling stoichiometry prevents N-oxide formation if the Boc group is labile.

Medicinal Chemistry Applications

The GPR119 Pharmacophore

This molecule is a "privileged structure" in the design of GPR119 agonists (e.g., GSK1292263 analogs).

  • Role: It functions as the "Tail" region of the pharmacophore.

  • Mechanism: The piperidine nitrogen forms a salt bridge with a conserved Aspartate residue in the receptor, while the propyl-sulfone moiety extends into a hydrophobic "activation cavity" near the toggle switch residues (e.g., W238).

  • Advantage: The sulfone acts as a "metabolic sink," preventing the rapid oxidation that would occur with a sulfide or the hydrolysis of an ester, thereby extending the half-life (

    
    ) of the drug.
    
Bioisosteric Utility

Researchers often swap this moiety to tune Solubility vs. Potency :

  • Vs. Cycloalkyls: The sulfone adds polarity to offset the lipophilic propyl chain, preventing the logP from becoming too high (>4.0) which would increase promiscuous binding.

  • Vs. Ethers: Sulfones are stronger H-bond acceptors and more metabolically robust than the corresponding ethers.

Handling & Stability Protocols

Stability
  • Thermal: The sulfone group renders the molecule thermally stable up to ~150°C.

  • Chemical: Resistant to hydrolysis and further oxidation.

  • Storage: Store the HCl salt at -20°C. It is hygroscopic; exposure to ambient moisture will lead to deliquescence, complicating stoichiometry in subsequent reactions.

Analytical Characterization Standards

To validate the identity of this building block, the following signals are diagnostic:

  • 1H NMR (DMSO-d6):

    • 
       2.9–3.0 ppm (Triplet, 2H, -SO
      
      
      
      -CH
      
      
      -CH
      
      
      -).
    • 
       3.1 ppm (Doublet, 2H, Piperidine-CH 
      
      
      
      -SO
      
      
      -).
    • 
       0.9–1.0 ppm (Triplet, 3H, Terminal Methyl).
      
  • LC-MS: Strong [M+H]+ peak at 206.1 Da (Free base).

References

  • Ritter, K. et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Therapeutic Potential. Journal of Medicinal Chemistry. Link

  • Semple, G. et al. (2012).[1] Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. 4-(Methylsulfonylmethyl)piperidine (Homolog Reference). National Center for Biotechnology Information. Link

  • Nadin, A. et al. (2012). Lead Optimization of GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its prevalence in a multitude of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold."[1][2] This is not a matter of chance, but a direct consequence of the piperidine moiety's ability to confer favorable pharmacokinetic properties, engage in specific and crucial molecular interactions, and provide a synthetically tractable framework for molecular diversification.[3][4] This guide offers an in-depth exploration of the discovery of novel piperidine-based therapeutic agents, from initial synthetic strategies to preclinical evaluation, grounded in the principles of scientific integrity and field-proven insights.

Part 1: The Organic Chemist's Canvas: Synthesizing the Piperidine Core

The journey to a novel therapeutic agent begins with the synthesis of the core scaffold. The versatility of the piperidine ring is mirrored in the diverse array of synthetic methodologies developed for its construction. The choice of synthetic route is a critical decision, often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Foundational Strategies: Hydrogenation and Cyclization

Historically, the most common and direct route to the piperidine scaffold is the hydrogenation of pyridine derivatives .[5] This approach, while seemingly straightforward, requires careful consideration of catalyst selection and reaction conditions to achieve desired stereoselectivity, especially when creating substituted piperidines.[6] Modern advancements, such as the use of iridium(III) catalysts, have enabled highly selective reductions of pyridines under milder conditions, preserving sensitive functional groups that would not survive traditional methods.[7]

Intramolecular cyclization reactions represent another powerful strategy. These can be broadly categorized into:

  • Reductive Amination: The condensation of an amine with a dicarbonyl compound or a keto-aldehyde, followed by reduction of the resulting imine, is a classic and reliable method.[5]

  • Radical-Mediated Cyclization: This approach involves the generation of a nitrogen-centered radical which then cyclizes onto a suitably positioned alkene or alkyne.[5] This method has proven effective for the synthesis of complex, polysubstituted piperidines.

  • Ring-Closing Metathesis (RCM): Utilizing ruthenium-based catalysts, RCM of diene-containing amines offers a highly efficient route to functionalized piperidines, particularly for the synthesis of bicyclic and spirocyclic systems.[8]

A simplified workflow for common synthetic approaches is illustrated below:

Synthetic_Workflow Pyridine Pyridine Derivatives Piperidine Piperidine Scaffold Pyridine->Piperidine Hydrogenation Acyclic_Precursor Acyclic Precursors (e.g., amino-aldehydes, dienes) Acyclic_Precursor->Piperidine Intramolecular Cyclization (Reductive Amination, Radical Cyclization, RCM)

Caption: Key synthetic pathways to the piperidine scaffold.

Step-by-Step Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol outlines a general procedure for the synthesis of a cis-disubstituted piperidine, a common starting point for further derivatization.[6]

  • Reaction Setup: To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, acetic acid) in a high-pressure reaction vessel, add the hydrogenation catalyst (e.g., Platinum(IV) oxide, 5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR) until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization to yield the desired piperidine derivative. The diastereomeric ratio should be determined by ¹H NMR analysis of the crude product.[6]

Part 2: From Scaffold to Candidate: Screening and Optimization

With a library of piperidine derivatives in hand, the next critical phase is the identification of a "hit" compound with promising biological activity and its subsequent optimization into a "lead" candidate.

High-Throughput Screening (HTS) for Hit Identification

HTS allows for the rapid assessment of large compound libraries against a specific biological target. The choice of assay is paramount and depends on the therapeutic area of interest. For instance, in the discovery of novel anticancer agents, a common primary screen is a cell viability assay.

Experimental Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivatives for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) can then be determined by plotting cell viability against compound concentration.[1][9]

Structure-Activity Relationship (SAR) Studies: The Path to Potency

Once a hit is identified, the iterative process of SAR studies begins. This involves the systematic modification of the hit compound's structure to improve its potency, selectivity, and pharmacokinetic properties.[10] The insights gained from SAR are crucial for rational drug design.

For example, in the development of opioid receptor modulators, modifications to the piperidine core have been extensively explored to optimize binding affinity (Ki) and selectivity for the µ, δ, and κ opioid receptors.[1]

DerivativeR1R2µ-Opioid Receptor Ki (nM)
Meperidine-CH₃-COOEt25
Fentanyl Analog A-CH₂CH₂-Ph-CO-Et0.5
Fentanyl Analog B-CH₂CH₂-Thiophene-CO-Et1.2

Table 1: Example of SAR data for piperidine-based opioid receptor modulators.

The logical progression of a typical hit-to-lead optimization campaign is depicted in the following diagram:

Hit_to_Lead HTS High-Throughput Screening Hit Hit Compound (μM activity) HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound (nM activity, improved properties) SAR->Lead Iterative Optimization Preclinical Preclinical Candidate Lead->Preclinical

Caption: The iterative cycle of hit-to-lead optimization.

Part 3: The Biological Landscape: Mechanisms of Action

Piperidine-based therapeutics exert their effects through a wide range of mechanisms, often by interacting with key proteins in signaling pathways. Understanding these mechanisms is fundamental to both drug optimization and safety assessment.

Piperidines in Oncology: Targeting Key Signaling Pathways

Many piperidine derivatives exhibit potent anticancer activity by modulating critical signaling pathways that drive tumor growth and survival.[11][12] For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, a central regulator of cell proliferation and apoptosis.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperidine Piperidine Inhibitor Piperidine->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based agent.

Neuroprotective Effects: Modulating Neurotransmitter Systems

The ability of the piperidine scaffold to cross the blood-brain barrier has made it invaluable in the development of drugs for central nervous system (CNS) disorders.[3] For example, donepezil, a piperidine derivative, is a cornerstone in the treatment of Alzheimer's disease.[9][13] It acts as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[13] Computational modeling and molecular docking studies are increasingly being used to design piperidine-based inhibitors with enhanced potency and selectivity for targets like cholinesterases and monoamine oxidases.[14][15]

Part 4: Preclinical Evaluation: The Gateway to the Clinic

Before a promising lead compound can enter human clinical trials, it must undergo rigorous preclinical evaluation to assess its safety and efficacy. A key component of this is the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties.[16]

ADMET Profiling: Predicting In Vivo Performance

The choice between different piperidine isomers or substituted analogs can have a significant impact on their ADMET profiles.[16] For example, the addition of a methyl group can increase lipophilicity, potentially enhancing membrane permeability, but may also introduce new sites for metabolism.[16]

PropertyPiperidine2-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol )85.1599.1899.18
logP0.841.11.1
pKa11.2210.9511.23
Caco-2 Permeability (Predicted)ModerateModerate to HighModerate to High
Metabolic Stability (Predicted)LowModerateModerate
Plasma Protein Binding (Predicted)LowLowLow

Table 2: Comparative ADME properties of piperidine and its methyl isomers. [16] Note: Predicted values are generated from in silico models and require experimental validation.

Experimental Protocol: Caco-2 Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drug candidates.[16]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which differentiates to resemble the intestinal epithelium.

  • Assay Initiation: Add the piperidine test compound to the apical (AP) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (BL) side.

  • Quantification: Analyze the concentration of the compound in the BL samples using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the rate of drug transport across the monolayer.

Conclusion

The piperidine scaffold continues to be an indispensable tool in the medicinal chemist's arsenal.[3] Its structural simplicity belies its profound impact on drug discovery, offering a versatile platform for the development of novel therapeutics across a wide range of disease areas. A thorough understanding of its synthesis, biological screening, SAR, and ADMET properties is essential for any researcher aiming to harness the full potential of this remarkable heterocycle. The integration of traditional synthetic chemistry with modern computational and biological screening techniques will undoubtedly continue to fuel the discovery of the next generation of piperidine-based medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia MDPI. [Link]

  • Hassan, M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • Gomes, C. A. R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

  • Moodley, N. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Kumar, A., et al. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed. [Link]

  • BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link]

  • Slideshare. (2014). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. [Link]

  • Merino, P., et al. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PMC. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Hwang, S. H., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • El-Fakharany, E. M., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PMC. [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. Drug Design.org. [Link]

  • Kim, D., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • ResearchGate. (2021). In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

  • ResearchGate. (2025). A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation: Research Article. ResearchGate. [Link]

  • ResearchGate. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. ResearchGate. [Link]

  • ResearchGate. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate. [Link]

Sources

Methodological & Application

Protocol for the synthesis of 4-((Propylsulfonyl)methyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Target Profile[1][2]
  • Compound Name: 4-((Propylsulfonyl)methyl)piperidine hydrochloride

  • Core Structure: Piperidine ring substituted at the C4 position with a sulfonyl-methyl linker.[1][2]

  • Molecular Formula:

    
     (HCl salt)
    
  • Key Analog Reference: This protocol is an optimized adaptation of the industrial route used for the methyl-sulfone analog (CAS: 597563-39-8), adjusted for the propyl chain lipophilicity.

Synthetic Strategy (Retrosynthesis)

The synthesis is designed around a convergent linear sequence starting from the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This route is selected over the reductive amination of 4-piperidone derivatives because it avoids competitive alkylation issues and provides superior control over the sulfone oxidation state.

Key Advantages of this Route:

  • Orthogonal Protection: The Boc group remains stable during the basic alkylation and oxidative steps.

  • Safety Profile: Uses m-CPBA or Oxone for oxidation, avoiding high-pressure hydrogenation or toxic heavy metals.

  • Scalability: Intermediates are crystalline or easily purified via silica plug, minimizing HPLC requirements until the final step.

Retrosynthesis Target Target Molecule (HCl Salt) Precursor1 Boc-Protected Sulfone Target->Precursor1 Deprotection Precursor2 Boc-Protected Sulfide Precursor1->Precursor2 Oxidation Start Boc-4-(hydroxymethyl) piperidine Precursor2->Start Activation & Displacement Reagent Propane-1-thiol Precursor2->Reagent Coupling

Figure 1: Retrosynthetic disconnection showing the three-stage transformation: Nucleophilic displacement, Oxidation, and Deprotection.[3]

Part 2: Detailed Experimental Protocols

Phase 1: Activation and Thioether Formation

Objective: Convert the primary alcohol to a leaving group (Mesylate) and displace with propane-1-thiol.

Reagents & Stoichiometry
ReagentEquiv.Role
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate1.0Starting Material
Methanesulfonyl chloride (MsCl)1.2Activating Agent
Triethylamine (TEA)2.5Base (Acid Scavenger)
Propane-1-thiol1.5Nucleophile
Potassium Carbonate (

)
2.0Base (Alkylation)
Dichloromethane (DCM)10 VSolvent (Step A)
Acetonitrile (MeCN)10 VSolvent (Step B)
Step-by-Step Methodology
  • Mesylation (Activation):

    • Dissolve the starting alcohol (10.0 g, 46.4 mmol) in anhydrous DCM (100 mL). Cool to 0°C under

      
      .
      
    • Add TEA (16.2 mL, 116 mmol) followed by dropwise addition of MsCl (4.3 mL, 55.7 mmol). Maintain temperature

      
      °C.
      
    • Stir for 2 hours at 0°C. Monitor via TLC (Hex/EtOAc 1:1) for disappearance of alcohol (

      
      ).
      
    • Workup: Wash with cold water (2x50 mL), saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate in vacuo to yield the crude mesylate (typically a white solid/oil). Do not purify further.
  • Thioether Displacement:

    • Dissolve the crude mesylate in MeCN (100 mL).

    • Add

      
       (12.8 g, 92.8 mmol) and Propane-1-thiol (6.3 mL, 69.6 mmol). Caution: Stench.
      
    • Heat to reflux (80°C) for 4–6 hours.

    • Workup: Cool to RT, filter off solids, and concentrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove excess thiol) and brine.

    • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–90% (over 2 steps).

Phase 2: Oxidation to Sulfone

Objective: Oxidize the sulfide sulfur to a sulfone (


) without affecting the Boc group.
Reagents
ReagentEquiv.Role
Intermediate Thioether1.0Substrate
m-Chloroperoxybenzoic acid (m-CPBA)2.5Oxidant (<77% purity)
Dichloromethane (DCM)15 VSolvent

(sat. aq.)
-Quenching Agent
Protocol
  • Dissolve the thioether (10.0 g, ~36 mmol) in DCM (150 mL) and cool to 0°C.

  • Add m-CPBA (approx. 20 g, based on 77% wt) portion-wise over 30 minutes. Exothermic reaction.

  • Allow to warm to RT and stir for 4 hours.

    • Checkpoint: Monitor via TLC.[3] Sulfoxide intermediate appears first (lower

      
      ), followed by sulfone (higher 
      
      
      
      than sulfoxide, but lower than sulfide).
  • Workup (Critical for Purity):

    • Quench with saturated

      
       (50 mL) to destroy excess peroxide (starch-iodide test negative).
      
    • Wash organic layer with saturated

      
       (3 x 50 mL) to remove m-chlorobenzoic acid byproduct.
      
    • Dry (

      
      ) and concentrate.[4][5]
      
    • Yield Expectation: 80–95% as a white solid.

Phase 3: Deprotection and Salt Formation

Objective: Cleave the Boc group and isolate the stable Hydrochloride salt.

Protocol
  • Dissolve the Boc-sulfone (5.0 g) in 1,4-Dioxane (25 mL).

  • Add 4M HCl in Dioxane (25 mL, excess).

  • Stir at RT for 2–3 hours. A white precipitate should form.[5]

  • Isolation: Dilute with Diethyl Ether (

    
    , 50 mL) to maximize precipitation.
    
  • Filter the solid under

    
     (hygroscopic). Wash with 
    
    
    
    .
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Analytical Characterization & QC

Expected Analytical Data

For 4-((Propylsulfonyl)methyl)piperidine HCl :

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.0–9.2 (br s, 2H, 
      
      
      
      ),
    • 3.25 (d, 2H,

      
       Hz, Piperidine-eq),
      
    • 3.10 (d, 2H,

      
       Hz, 
      
      
      
      ),
    • 3.05 (t, 2H,

      
      ),
      
    • 2.85 (t, 2H, Piperidine-ax),

    • 2.15 (m, 1H, Piperidine-CH),

    • 1.90 (d, 2H, Piperidine),

    • 1.70 (m, 2H, Propyl-

      
      ),
      
    • 1.50 (m, 2H, Piperidine),

    • 1.01 (t, 3H, Propyl-

      
      ).
      
  • Mass Spectrometry (ESI+): Calculated for

    
     (free base 
    
    
    
    ): 206.12. Found: 206.1.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Oxidation Old m-CPBA or insufficient equiv.Add 0.5 eq more oxidant or switch to Oxone/MeOH protocol.
Low Yield in Step 1 Hydrolysis of Mesylate.Ensure anhydrous conditions; do not store the mesylate—use immediately.
Sticky Solid (Final Step) Hygroscopic salt / Residual solvent.Triturate with dry acetonitrile or acetone; dry under high vacuum.

Part 4: Process Safety & Workflow Visualization

Safety Critical Control Points
  • Thiol Stench: Propane-1-thiol has a low odor threshold. All transfers must occur in a fume hood. Treat glassware with bleach before removal from the hood.

  • Peroxide Hazard: m-CPBA is shock-sensitive in pure form. Never scrape dry material. Quench reactions completely before concentration.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Boc-4-(hydroxymethyl)piperidine Step1 Step 1: Activation (MsCl, TEA, DCM) Start->Step1 Inter1 Intermediate: Mesylate Step1->Inter1 2h, 0°C Step2 Step 2: Substitution (PrSH, K2CO3, MeCN) Inter1->Step2 One-pot or isolate Inter2 Intermediate: Boc-Sulfide Step2->Inter2 Reflux, 4h Step3 Step 3: Oxidation (m-CPBA, DCM) Inter2->Step3 0°C -> RT Inter3 Intermediate: Boc-Sulfone Step3->Inter3 Workup (NaHCO3 wash) Step4 Step 4: Deprotection (HCl/Dioxane) Inter3->Step4 Final Final Product: 4-((Propylsulfonyl)methyl) piperidine HCl Step4->Final Precipitation

Figure 2: Step-by-step process flow from starting material to final salt formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10246876, 4-(Methylsulfonyl)piperidine hydrochloride. Retrieved from [Link]

    • Context: Serves as the primary structural analog for the synthesis protocol.
  • Context: Confirms the stability and commercial viability of the sulfonyl-methyl linker motif.
  • Common Organic Chemistry (2023). Oxidation of Sulfides to Sulfones using m-CPBA. Retrieved from [Link]

    • Context: Standard operating procedure and mechanism for the critical oxid
    • Context: Validates the thioether displacement and subsequent oxidation methodology on similar substr

Sources

Application Note: Using 4-((Propylsulfonyl)methyl)piperidine in High-Throughput Screening and Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and drug discovery scientists. It details the strategic utilization of 4-((Propylsulfonyl)methyl)piperidine —a versatile, sp³-rich building block—in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

Executive Summary & Compound Profile

4-((Propylsulfonyl)methyl)piperidine is a "privileged scaffold" in medicinal chemistry. Unlike flat aromatic fragments, this molecule offers significant three-dimensional (3D) character via its piperidine ring and flexible sulfonyl-methyl side chain. The sulfone moiety acts as a strong hydrogen bond acceptor, often mimicking the carboxylate of aspartate or glutamate in enzyme active sites (e.g., Matrix Metalloproteinases) or interacting with allosteric pockets in ion channels (e.g., AMPA receptors).

This guide addresses two distinct workflows:

  • Direct Fragment Screening: Using the molecule as a standalone probe in biophysical assays.

  • Library Synthesis: Utilizing the secondary amine as a handle to generate 96/384-well libraries for HTS against GPCR or enzymatic targets.

Chemical Profile
PropertySpecificationCritical HTS Note
Molecular Weight ~205.32 Da (Free Base)Ideal for FBDD (Rule of 3 compliant).
LogP (Calc) ~0.8 - 1.2High water solubility; low risk of aggregation in HTS buffers.
H-Bond Donors/Acceptors 1 (NH) / 3 (SO₂, N)Sulfone oxygens are critical vector points for binding.
Solubility >50 mM in DMSOCompatible with acoustic dispensing (Echo) and pin-tool transfer.
Stability High (Sulfone is oxidation-resistant)Suitable for long-term storage in compound management libraries.

Application A: Fragment-Based Screening (Biophysical)

In this workflow, the molecule is screened at high concentrations (0.5 – 1.0 mM) to detect weak affinity (


 > 100 µM) against a target protein.
Protocol 1: Ligand-Observed NMR (STD-NMR)

Objective: Confirm direct binding of 4-((Propylsulfonyl)methyl)piperidine to a target protein (e.g., MMP-13 or AMPA Receptor domain).

Rationale: The Saturation Transfer Difference (STD) NMR technique relies on the transfer of magnetization from the protein (saturated) to the bound ligand. Because the propylsulfonyl chain is flexible, STD-NMR is ideal for mapping which part of the molecule interacts with the protein surface.

Materials:

  • Target Protein (20 µM in D₂O buffer).

  • Ligand: 4-((Propylsulfonyl)methyl)piperidine (1 mM).

  • Reference: Tryptophan (negative control).

  • Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the piperidine scaffold in deuterated phosphate buffer (50 mM, pH 7.4, 100 mM NaCl). Ensure final DMSO-d6 concentration is <2%.

  • Pulse Sequence: Apply a train of Gaussian pulses (50 ms) to saturate the protein methyl region (-0.5 ppm) for a total saturation time of 2 seconds.

  • Acquisition:

    • On-Resonance Spectrum (

      
      ): Protein saturation applied.
      
    • Off-Resonance Spectrum (

      
      ): Irradiation applied far from protein signals (30 ppm).
      
  • Data Processing: Subtract spectra (

    
    ).
    
  • Validation: Signals corresponding to the propyl chain and piperidine ring protons should appear in the difference spectrum if binding occurs.

    • Self-Validation Check: If the solvent peak (HDO) is the only signal in the difference spectrum, the compound is not binding or the protein is aggregated.

Application B: High-Throughput Library Synthesis

The most common use of this molecule is as a building block . The secondary amine is highly reactive, allowing for the rapid generation of "Sulfonyl-Piperidine" libraries.

Protocol 2: Parallel Amide Coupling (96-Well Plate Format)

Objective: Synthesize a library of 96 analogs by reacting 4-((Propylsulfonyl)methyl)piperidine with diverse carboxylic acids.

Reaction Scheme: R-COOH + Piperidine-Scaffold -> [HATU/DIPEA] -> Amide Product

Workflow Diagram (Graphviz):

LibrarySynthesis cluster_inputs Input Materials cluster_process Parallel Synthesis Scaffold 4-((Propylsulfonyl) methyl)piperidine (0.2 M in DMF) Dispense 1. Dispense Reagents (Liquid Handler) Scaffold->Dispense Acids Diversity Acid Set (96 unique R-COOH) Acids->Dispense Coupling 2. Coupling Reaction (HATU, DIPEA, 25°C, 16h) Dispense->Coupling Scavenge 3. Purification (Polymer-Supported Isocyanate) Coupling->Scavenge Remove excess amine Output Final Library Plate (10 mM in DMSO) Scavenge->Output Ready for HTS

Caption: Parallel synthesis workflow for generating a sulfonyl-piperidine library. The secondary amine allows rapid diversification via amide coupling.

Detailed Methodology:

  • Plate Setup: In a 96-well deep-well plate, aliquot 10 µmol of unique carboxylic acids (Diversity Set) into each well.

  • Reagent Addition:

    • Add 10 µmol of 4-((Propylsulfonyl)methyl)piperidine (dissolved in DMF).

    • Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.

  • Incubation: Seal plate and shake at room temperature for 16 hours.

  • Purification (Solid Phase Extraction):

    • Add polymer-supported isocyanate resin (to scavenge excess amine scaffold) and polymer-supported carbonate (to scavenge excess acid).

    • Shake for 4 hours.

  • Isolation: Filter the supernatant into a fresh destination plate. Evaporate solvent (Genevac) and reconstitute in 100% DMSO to a final concentration of 10 mM.

  • QC: Analyze 5% of wells via LC-MS to ensure >85% purity.

Application C: HTS Biological Assay (MMP-13 Inhibition)

Sulfonyl-piperidine scaffolds are classic pharmacophores for Matrix Metalloproteinase (MMP) inhibitors. This protocol describes screening the generated library against MMP-13 using a FRET-based assay.

Protocol 3: FRET-Based Enzymatic Assay

Objective: Identify inhibitors of MMP-13 from the synthesized library. Mechanism: The enzyme cleaves a fluorogenic peptide substrate. Inhibitors prevent cleavage, maintaining the FRET quenching (low signal) or preventing signal generation depending on the probe design. Note: Standard assays often use a donor/quencher pair where cleavage = fluorescence INCREASE.

Materials:

  • Enzyme: Recombinant Human MMP-13 (catalytic domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic MMP substrate).

  • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

  • Library: The 96-well plate generated in Protocol 2.

Assay Logic Diagram (Graphviz):

FRET_Assay cluster_control Negative Control (DMSO) cluster_test Test Well (+ Compound) Enzyme_Active Active MMP-13 Cleavage Substrate Cleavage Enzyme_Active->Cleavage Substrate_Intact FRET Substrate (Quenched) Substrate_Intact->Cleavage Signal_High High Fluorescence (No Inhibition) Cleavage->Signal_High Compound Sulfonyl-Piperidine Analog Enzyme_Bound Enzyme-Inhibitor Complex Compound->Enzyme_Bound Binds S1' Pocket Signal_Low Low Fluorescence (HIT) Enzyme_Bound->Signal_Low Substrate Intact

Caption: Mechanism of the MMP-13 FRET assay. Hits are identified by the suppression of fluorescence increase compared to DMSO controls.

Step-by-Step Methodology:

  • Dispensing: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 50 nL of library compounds (10 mM) into a 384-well black low-volume plate. Final assay concentration: 10 µM.

  • Enzyme Addition: Add 10 µL of MMP-13 enzyme solution (0.5 nM final) in Assay Buffer.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 30 mins at RT. This allows the piperidine scaffold to equilibrate with the active site.

  • Substrate Addition: Add 10 µL of Fluorogenic Substrate (10 µM final).

  • Detection: Monitor fluorescence immediately (Kinetic Mode) for 60 minutes.

    • Excitation: 325 nm

    • Emission: 393 nm

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Calculate % Inhibition:

      
      .
      
    • Hit Threshold: Compounds showing >50% inhibition are flagged for IC₅₀ validation.

References

  • Structural Basis of MMP Inhibition: Zapico, J. M., et al. (2011). "Potent 'Clicked' MMP2 Inhibitors: Synthesis, Molecular Modeling and Biological Exploration." Organic & Biomolecular Chemistry.

  • Piperidine Scaffolds in FBDD: Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.

  • AMPA Receptor Modulators: Black, M. D. (2005). "Therapeutic potential of positive AMPA modulators and their relationship to memory enhancement."[1] Psychopharmacology.

  • HTS Assay Protocols: Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • Sulfonyl-Piperidine Building Blocks: BroadPharm Product Catalog. "4-(methylsulfonyl)piperidine."

Sources

Application of 4-((Propylsulfonyl)methyl)piperidine in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-((Propylsulfonyl)methyl)piperidine as a Privileged Scaffold in Neuropharmacology

Part 1: Executive Summary & Strategic Rationale

4-((Propylsulfonyl)methyl)piperidine represents a "privileged scaffold" in modern neuropharmacology. While often categorized as a building block, its structural architecture—a basic piperidine ring linked to a lipophilic propylsulfonyl moiety—serves as the pharmacophoric core for a specific class of G-Protein Coupled Receptor (GPCR) modulators.

Core Applications in Neuroscience:

  • GPR119 Agonism (Metabo-Psychiatry): Originally a metabolic target, GPR119 is now heavily investigated for its role in neuroprotection and cognitive enhancement via the CREB signaling pathway. This scaffold provides the necessary hydrogen-bonding geometry (sulfone) and basic nitrogen (piperidine) to lock into the receptor's orthosteric site.

  • Dual Histamine H3 / Sigma-1 Modulation: The piperidine-sulfone motif is critical for designing dual-action ligands that treat neuropathic pain and cognitive deficits (Alzheimer’s/Schizophrenia) by simultaneously antagonizing H3 receptors and modulating Sigma-1 chaperones.

  • 11

    
    -HSD1 Inhibition:  This scaffold is used to synthesize inhibitors of cortisol regeneration in the brain, a key mechanism for treating stress-induced memory impairment.
    

This guide details the protocols for utilizing this scaffold to synthesize bioactive probes and validating their efficacy in neuro-molecular assays.

Part 2: Mechanism of Action & Structural Logic

The utility of 4-((Propylsulfonyl)methyl)piperidine relies on three chemical-biological interactions:

  • The Piperidine Nitrogen (Basic Center): At physiological pH, this nitrogen is protonated, allowing it to form a critical salt bridge with Aspartate residues (e.g., Asp3.32) in the transmembrane binding pocket of aminergic GPCRs (H3R, D2, 5-HT).

  • The Sulfonyl Group (H-Bond Acceptor): The sulfone oxygens act as potent hydrogen bond acceptors, often interacting with Serine or Threonine residues deep in the binding pocket, stabilizing the "active" receptor conformation (in agonists) or blocking it (in antagonists).

  • The Propyl Chain (Lipophilic Anchor): This short alkyl chain provides necessary hydrophobic interaction without excessive steric bulk, allowing the molecule to navigate the blood-brain barrier (BBB).

Visualization: The GPR119 Neuro-Signaling Pathway

The following diagram illustrates how ligands derived from this scaffold activate GPR119 to induce neuroplasticity.

GPR119_Pathway Ligand Piperidine-Sulfone Ligand GPR119 GPR119 (GPCR) Ligand->GPR119 Binding Gs Gs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates BDNF BDNF Expression (Neuroplasticity) CREB->BDNF Transcription Cognition Enhanced Cognitive Function BDNF->Cognition Synaptic Plasticity

Caption: GPR119 activation by piperidine-sulfone ligands triggers the cAMP/PKA/CREB cascade, promoting BDNF expression and cognitive enhancement.[1][2]

Part 3: Experimental Protocols

Protocol A: Chemical Derivatization (Ligand Synthesis)

Objective: To couple the 4-((Propylsulfonyl)methyl)piperidine scaffold (Secondary Amine) to a heteroaryl core (Electrophile) to generate a bioactive GPR119 or H3R ligand.

Reagents:

  • Scaffold: 4-((Propylsulfonyl)methyl)piperidine (1.0 eq)

  • Core: 2-Chloro-5-nitro-pyrimidine (or similar heteroaryl chloride) (1.1 eq)

  • Base:

    
     (3.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the heteroaryl chloride in 5 mL of anhydrous ACN in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add 3.0 mmol of

    
     followed by the slow addition of 1.0 mmol of 4-((Propylsulfonyl)methyl)piperidine .
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor via TLC (System: DCM/MeOH 95:5). The secondary amine of the piperidine will displace the chloride via 
    
    
    
    .
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
    
  • Validation: Confirm structure via

    
    -NMR (Look for piperidine multiplets at 
    
    
    
    1.5–3.5 ppm and propyl triplets).
Protocol B: Functional Validation (cAMP Accumulation Assay)

Objective: To verify if the synthesized ligand acts as a GPR119 agonist.[2][3][4]

System: HEK293 cells stably expressing human GPR119. Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra).

  • Cell Seeding: Plate HEK293-GPR119 cells (2,000 cells/well) in 384-well low-volume white plates.

  • Compound Preparation: Prepare a 10-point serial dilution of the synthesized ligand in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

    • Note: IBMX is crucial to inhibit phosphodiesterases and allow cAMP accumulation.

  • Stimulation: Add 5

    
    L of compound solution to cells. Incubate for 30 minutes at RT.
    
  • Detection: Add 5

    
    L of Eu-cAMP tracer and 5 
    
    
    
    L of ULight-anti-cAMP antibody.
  • Incubation: Incubate for 1 hour at RT in the dark.

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Plot the Ratio (665/615) against log[Compound]. Calculate

    
    .
    
    • Success Criteria: A potent agonist should exhibit an

      
       nM.
      
Protocol C: In Vivo Cognitive Assessment (Novel Object Recognition)

Objective: To assess if the ligand improves memory consolidation in a rodent model.[5]

Subjects: C57BL/6J Mice (Male, 8-10 weeks). Dosing: PO (Oral Gavage) or IP, 30 minutes prior to training.

  • Habituation (Day 1-2): Allow mice to explore the empty open-field arena (40x40 cm) for 10 minutes/day.

  • Training (Day 3, T=0):

    • Place two identical objects (A + A) in the arena.

    • Allow mouse to explore for 10 minutes.

    • Measure time exploring both objects (

      
       required).
      
  • Treatment: Administer Vehicle or Test Compound (e.g., 10 mg/kg) immediately post-training (for consolidation) or 30 min pre-training (for acquisition).

  • Testing (Day 4, T=24h):

    • Place one familiar object (A) and one novel object (B).

    • Allow exploration for 5 minutes.

  • Data Calculation:

    • Discrimination Index (DI):

      
      .
      
    • Interpretation: A positive DI indicates memory of the familiar object. Vehicle-treated mice often show low DI after 24h (natural forgetting); effective GPR119 agonists should maintain a high DI.

Part 4: Data Interpretation & Troubleshooting

Table 1: Expected Pharmacological Profiles

ParameterGPR119 Agonist (Target)H3R Antagonist (Target)11

-HSD1 Inhibitor
Binding Affinity (

)
< 50 nM< 10 nM< 20 nM
Functional Potency

< 100 nM (cAMP)

< 10 nM (GTP

S)

< 50 nM (Enzyme)
Lipophilicity (cLogP) 2.5 – 3.53.0 – 4.02.0 – 3.0
CNS Penetration (

)
> 0.3> 0.5> 0.2

Troubleshooting Guide:

  • Issue: Low solubility of the final compound.

    • Fix: The propyl sulfone is lipophilic. Introduce a polar group on the heteroaryl core (e.g., a hydroxyl or amino group) or convert the piperidine to a hydrochloride salt.

  • Issue: No cAMP response in HEK293 cells.

    • Fix: Verify GPR119 expression via Western Blot. Ensure the piperidine nitrogen is not sterically hindered by adjacent groups on the core scaffold.

Part 5: Experimental Workflow Diagram

Workflow Start Start: Scaffold Selection (CAS 1018557-32-8) Synth Synthesis: SnAr Coupling to Heteroaryl Core Start->Synth Purify Purification: Flash Chromatography Synth->Purify InVitro In Vitro Screen: cAMP Assay (HEK293) Purify->InVitro Fail Discard / Redesign InVitro->Fail EC50 > 1uM ADME ADME Profiling: Microsomal Stability BBB Permeability InVitro->ADME EC50 < 100nM InVivo In Vivo Validation: Novel Object Recognition ADME->InVivo Stable & Permeable

Caption: Step-by-step workflow from scaffold selection to in vivo cognitive validation.

Part 6: References

  • Ritter, K., et al. (2021). "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry, 41, 116208.

  • Szczepańska, K., et al. (2023).[6] "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 66(14), 9876–9898.

  • Scott, J.S., et al. (2008). "Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors."[7] Journal of Medicinal Chemistry, 51(14), 4068-4071.[7]

  • Overton, H.A., et al. (2008). "GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity." British Journal of Pharmacology, 153(S1), S76-S81. (Foundational text on GPR119 pharmacology).

  • Sakata, S., et al. (2018). "Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable GPR119 agonists."[1] Bioorganic & Medicinal Chemistry Letters, 28(20), 3467-3471.

Sources

Application Notes and Protocols for the In Vivo Evaluation of 4-((Propylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmacologically active compounds and natural products. Its prevalence in pharmaceuticals highlights its role as a privileged scaffold in drug discovery.[1][2][3] Derivatives of piperidine have demonstrated a wide spectrum of biological activities, including but not limited to, modulation of central nervous system (CNS) targets such as opioid receptors and GABAergic systems, making them promising candidates for treating neurological and psychiatric disorders.[3][4] The compound 4-((Propylsulfonyl)methyl)piperidine represents a novel chemical entity within this class. While its specific biological target is yet to be elucidated, its structural components suggest a potential for interaction with CNS pathways.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive and logically structured guide for the initial in vivo evaluation of 4-((Propylsulfonyl)methyl)piperidine. The protocols herein are based on established best practices for preclinical drug development and are intended to be adapted based on emerging data.[5][6][7] Adherence to rigorous experimental design and reporting standards, such as the ARRIVE guidelines, is paramount for ensuring the reproducibility and translational value of these studies.[8][9]

A Tiered Approach to In Vivo Characterization

A systematic, tiered approach is essential for the efficient and ethical in vivo evaluation of a novel compound. This strategy allows for go/no-go decisions at critical junctures, conserving resources and minimizing animal use.[10] The proposed workflow begins with fundamental safety and pharmacokinetic assessments, followed by exploratory pharmacodynamic studies to understand the compound's effects, and culminates in efficacy testing in relevant disease models.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Pharmacodynamic (PD) & Behavioral Profiling cluster_2 Tier 3: Efficacy Evaluation A Maximum Tolerated Dose (MTD) Study B Single-Dose Pharmacokinetic (PK) Study A->B Inform Dosing for PK C Behavioral Phenotyping (e.g., Open Field Test) B->C Establish Dose-Exposure Relationship D Target Engagement & Biomarker Analysis C->D Identify Physiological Effects E Selection of Disease-Relevant Animal Model D->E Hypothesis for Therapeutic Utility F Dose-Response Efficacy Study E->F Test Therapeutic Hypothesis

Figure 1: Tiered experimental workflow for the in vivo evaluation of a novel CNS compound.
Part 1: Foundational In Vivo Assessment
1.1. Maximum Tolerated Dose (MTD) Study

Causality and Rationale: The MTD study is a critical first step in the in vivo characterization of any new chemical entity.[11] Its primary objective is to determine the highest dose that can be administered without causing unacceptable toxicity or mortality.[12][13] This information is fundamental for designing subsequent pharmacokinetic, pharmacodynamic, and efficacy studies with doses that are well-tolerated by the animals, thereby ensuring that any observed effects are due to the compound's pharmacology rather than systemic toxicity.[14][15]

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model:

    • Species: Male and female C57BL/6 mice.

    • Age: 8-10 weeks.

    • Group Size: n=3 per sex per dose group. A smaller group size is acceptable for this initial study.[12]

  • Compound Preparation and Administration:

    • Formulate 4-((Propylsulfonyl)methyl)piperidine in a suitable vehicle (e.g., 0.9% saline, 0.5% methylcellulose). The choice of vehicle should be based on the compound's solubility and stability.

    • Administer the compound via the intended clinical route, if known, or a route that ensures systemic exposure (e.g., intraperitoneal (IP) or oral gavage (PO)).[16][17]

  • Dose Escalation Design:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg). The dose range may be adjusted based on any available in vitro cytotoxicity data.

    • Administer a single dose to each cohort.

  • Monitoring and Endpoints:

    • Continuously observe animals for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Record body weight and general health status at 24, 48, and 72 hours post-dosing.[12]

    • The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% reduction in body weight.[13]

Dose (mg/kg)RouteSexnMortality (72h)Clinical Signs of ToxicityBody Weight Change (72h)
VehicleIPM/F3/30/3None observed+1.5%
100IPM/F3/30/3None observed+0.8%
300IPM/F3/30/3Mild, transient hypoactivity-2.1%
1000IPM/F3/31/3Severe hypoactivity, ataxia-12.5%
Table 1: Example data summary for an MTD study.
1.2. Single-Dose Pharmacokinetic (PK) Study

Causality and Rationale: A pharmacokinetic study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[18][19] Understanding the PK profile is crucial for correlating drug exposure (i.e., concentration in the blood or target tissue) with the observed pharmacological effects.[20][21] Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) will guide the design of subsequent studies, particularly the dosing regimen and time points for pharmacodynamic assessments.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rats

  • Animal Model:

    • Species: Male Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling).

    • Age: 9-11 weeks.

    • Group Size: n=3-5 per route of administration.

  • Compound Preparation and Administration:

    • Formulate the compound as in the MTD study.

    • Administer a single dose at a level well below the MTD (e.g., 50 mg/kg PO and 10 mg/kg intravenous (IV)). The IV arm is essential for determining bioavailability.[19]

  • Sample Collection:

    • Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[14]

    • Process blood to plasma by centrifugation and store at -80°C until analysis.[20]

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of 4-((Propylsulfonyl)methyl)piperidine in plasma.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis software.

ParameterOral (50 mg/kg)Intravenous (10 mg/kg)
Cmax (ng/mL)12504500
Tmax (h)1.00.083 (5 min)
AUC (0-t) (ng*h/mL)75005000
t1/2 (h)4.53.8
Bioavailability (%)30%N/A
Table 2: Example pharmacokinetic parameters.
Part 2: Pharmacodynamic and Behavioral Profiling
2.1. Open Field Test for General Locomotor Activity and Anxiety-Like Behavior

Causality and Rationale: The open field test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.[22][23] A novel compound targeting the CNS may produce sedative, stimulant, or anxiolytic/anxiogenic effects. This test provides a rapid initial screen for such effects.[24][25] Animals naturally tend to remain close to the walls (thigmotaxis) of a novel, open environment; an increase in time spent in the center is interpreted as an anxiolytic-like effect.[23]

Protocol 3: Open Field Test in Mice

  • Animal Model:

    • Species: Male C57BL/6 mice.

    • Age: 8-10 weeks.

    • Group Size: n=10-12 per group.

  • Apparatus:

    • A square arena (e.g., 40x40 cm) with walls, placed in a sound-attenuated room with consistent, dim lighting.[24]

    • An overhead camera connected to video-tracking software is used to record and analyze the animal's movement.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes before the test.[25]

    • Administer 4-((Propylsulfonyl)methyl)piperidine (at doses informed by the MTD and PK studies), vehicle, or a positive control (e.g., diazepam for anxiolytic effects) via the chosen route.

    • At the time of predicted peak plasma concentration (Tmax) from the PK study, gently place each mouse in the center of the open field arena.[22]

    • Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).[23][24]

    • Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.[25]

  • Endpoints and Data Analysis:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-Like Behavior: Time spent in the center zone vs. periphery, number of entries into the center zone.

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[10]

2.2. Target Engagement and Pharmacodynamic Biomarkers

Causality and Rationale: To bridge the gap between compound administration and a behavioral or therapeutic outcome, it is crucial to demonstrate that the compound is interacting with its intended target in the CNS.[26][27] Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect.[28][29] For a novel CNS compound, these might include changes in neurotransmitter levels, receptor occupancy, or electrophysiological readouts.[27]

Potential PD Biomarkers and Assays:

  • Neurochemical Analysis: Following administration of the compound, brain tissue can be collected at Tmax to measure levels of key neurotransmitters (e.g., GABA, glutamate, dopamine) in specific brain regions using techniques like HPLC or mass spectrometry.

  • Receptor Occupancy: If a specific receptor target is hypothesized, radiolabeled ligands can be used in ex vivo autoradiography or in vivo Positron Emission Tomography (PET) imaging to determine the extent to which the compound binds to its target at different doses.[28]

  • Electroencephalography (EEG): EEG can be used to measure changes in brain electrical activity in response to the compound. This is a powerful tool for assessing a compound's effects on neuronal excitability and can be particularly useful for compounds with potential anticonvulsant or proconvulsant properties.[27]

Part 3: Efficacy Evaluation in Disease-Relevant Models

Causality and Rationale: Based on the initial pharmacological profile, an appropriate animal model of a human disease should be selected to test for therapeutic efficacy.[30] Given that many piperidine derivatives interact with the GABAergic system, a model of epilepsy is a logical starting point for a compound with an unknown CNS target.[4] Chemoconvulsant models, such as those using pentylenetetrazole (PTZ), are widely used for the initial screening of potential anticonvulsant drugs.[31][32]

Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

  • Animal Model:

    • Species: Male Swiss Webster mice.

    • Age: 7-9 weeks.

    • Group Size: n=10-15 per group.

  • Procedure:

    • Administer 4-((Propylsulfonyl)methyl)piperidine at several doses (informed by MTD and PD studies), vehicle, or a positive control (e.g., diazepam) via the chosen route.

    • At the predicted Tmax, administer a sub-convulsive or convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.).[31] The dose of PTZ should be chosen to produce clonic or tonic-clonic seizures in vehicle-treated animals.

    • Immediately after PTZ injection, place the mouse in an individual observation chamber and record seizure activity for 30 minutes.

  • Endpoints and Data Analysis:

    • Seizure Severity: Score seizures based on a standardized scale (e.g., the Racine scale).[33]

    • Latency: Measure the time to the onset of the first myoclonic jerk and the first generalized clonic seizure.

    • Incidence: Record the percentage of animals in each group that exhibit generalized seizures.

    • Analyze latency data using survival curves (Kaplan-Meier) and seizure scores/incidence using non-parametric tests or chi-square analysis, respectively.

G cluster_0 Pre-Treatment Phase cluster_1 Induction Phase (at Tmax) cluster_2 Observation & Scoring (30 min) A Administer Test Compound, Vehicle, or Positive Control B Administer PTZ (i.p.) A->B Time to peak exposure C Record Seizure Latency B->C D Score Seizure Severity (Racine Scale) B->D E Record Seizure Incidence B->E

Figure 2: Experimental workflow for the PTZ-induced seizure model.
Statistical Considerations and Data Integrity
  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and whenever possible, investigators should be blinded to the treatment allocation during the experiment and data analysis to minimize bias.[36]

  • Sample Size Calculation: An a priori power analysis should be conducted to determine the appropriate number of animals per group to detect a biologically meaningful effect with adequate statistical power.[36]

  • Statistical Analysis: The choice of statistical test should be appropriate for the type of data being analyzed (e.g., parametric vs. non-parametric, repeated measures). Consultation with a biostatistician is highly recommended.[10][35][37]

By following these structured, hypothesis-driven protocols, researchers can efficiently and ethically evaluate the in vivo potential of novel compounds like 4-((Propylsulfonyl)methyl)piperidine, generating the robust data necessary to guide further drug development efforts.

References
  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link][5]

  • Wikipedia. (2023). ARRIVE guidelines. Retrieved from [Link][6]

  • National Institutes of Health. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Retrieved from [Link][8]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. Retrieved from [Link][7]

  • Norecopa. (2025). ARRIVE Guidelines. Retrieved from [Link][9]

  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link][22]

  • Mousephenotype.org. (n.d.). Open Field Protocol - IMPReSS. Retrieved from [Link][23]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link][16]

  • MMPC.org. (2024). Open Field Test. Retrieved from [Link][24]

  • Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Retrieved from [Link][38]

  • JoVE Journal. (2018). PTZ-Induced Epilepsy Model in Mice. Retrieved from [Link][31]

  • Curia, G., et al. (2014). Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine. Bio-protocol. Retrieved from [Link][33]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Retrieved from [Link][25]

  • protocols.io. (2023). Open Field Test. Retrieved from [Link]

  • Becker, A., & Grecksch, G. (2021). Procedures for Electrical and Chemical Kindling Models in Rats and Mice. Current Protocols. Retrieved from [Link][32]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal. Retrieved from [Link][10]

  • Marx, M., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Frontiers in Neuroscience. Retrieved from [Link][39]

  • Patsnap. (2025). What biomarkers are used in CNS drug development?. Retrieved from [Link][26]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link][17]

  • Lignani, G., & Trevelyan, A. (2021). Modelling epilepsy in the mouse: challenges and solutions. Disease Models & Mechanisms. Retrieved from [Link][30]

  • Anilocus. (n.d.). How to Design an In Vivo Pilot Study. Retrieved from [Link][34]

  • San Diego State University. (n.d.). IACUC Guidelines - Research. Retrieved from [Link][40]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from [Link][12]

  • Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link][41]

  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Retrieved from [Link][27]

  • Li, F., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol. Retrieved from [Link][18]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Retrieved from [Link][35]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link][42]

  • PubMed. (2012). In Vivo Assay Guidelines. Retrieved from [Link][37]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link][21]

  • Bhatt, H. D., et al. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Journal of Experimental Pharmacology. Retrieved from [Link][14]

  • Bhatt, H. D., et al. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Journal of Experimental Pharmacology. Retrieved from [Link][15]

  • Husain, A., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][1]

  • Tateno, A., et al. (2021). Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. International Journal of Neuropsychopharmacology. Retrieved from [Link][28]

  • Bate, S. T., & Clark, R. A. (2014). Using InVivoStat to perform the statistical analysis of experiments. UCL Discovery. Retrieved from [Link][36]

  • ScienceDirect. (2025). Biomarkers in CNS Drug Discovery, Drug Development, and Clinical Implementation. Retrieved from [Link][29]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link][11]

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link][13]

  • Husain, A., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. Retrieved from [Link][2]

  • ResearchGate. (2026). DESIGN AND SYNTHESIS OF NOVEL PIPERIDINE ANALOGUES AS ANTI-COLON CANCER AGENTS. Retrieved from [Link][43]

  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research. Retrieved from [Link][3]

Sources

Application Note: 4-((Propylsulfonyl)methyl)piperidine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 4-((propylsulfonyl)methyl)piperidine as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by its favorable physicochemical profile (Rule of Three compliance) and distinct vectors for synthetic elaboration, this fragment serves as an ideal chemical probe for exploring polar sub-pockets in G-Protein Coupled Receptors (GPCRs) and Proteases . This guide provides standardized protocols for quality control, NMR-based screening, and hit-to-lead elaboration strategies, specifically focusing on the secondary amine as a growth vector.

Fragment Profile & Physicochemical Properties[1][2][3][4][5][6][7]

4-((Propylsulfonyl)methyl)piperidine is a polar, aliphatic heterocycle. Its value lies in the sulfone moiety , which acts as a robust hydrogen bond acceptor often mimicking carbonyls but with superior metabolic stability, and the piperidine ring , which provides a defined 3D shape (Fsp3 character) rather than a flat aromatic system.

Table 1: Physicochemical Profile (Calculated)
PropertyValueFBDD Relevance
Molecular Weight (MW) ~219.3 DaHigh: Well within "Rule of Three" (<300 Da).
cLogP ~0.5 - 0.8High: Hydrophilic nature ensures aqueous solubility for NMR/SPR.
H-Bond Donors (HBD) 1 (NH)Medium: Secondary amine is the primary growth vector.
H-Bond Acceptors (HBA) 3 (SO₂, N)High: Sulfone oxygens often engage critical backbone amides or polar side chains (e.g., Ser, Thr).
Rotatable Bonds 4Medium: Low entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~50-60 ŲHigh: Good permeability predictor; suitable for oral drug space.

Protocol: Quality Control & Solubility Assessment

Before screening, the integrity and solubility of the fragment must be verified.[1][2][3] Sulfone-containing fragments can occasionally exhibit aggregation-dependent false positives.

Materials
  • Compound: 4-((Propylsulfonyl)methyl)piperidine (>95% purity).

  • Solvent: d6-DMSO (99.9% D).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4, 10% D₂O.

  • Internal Standard: Maleic acid or TMSP.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve the fragment in d6-DMSO to a concentration of 100 mM .

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution. Visual inspection is insufficient; micro-aggregates may persist.

  • Aqueous Solubility Check (The "Cloud Point" Test):

    • Dilute the stock into PBS (pH 7.4) to a final concentration of 1 mM (1% DMSO final).

    • Incubate at 25°C for 2 hours.

    • Measure UV absorbance at 600 nm. An OD > 0.05 indicates aggregation/precipitation.

    • Note: This fragment is expected to be highly soluble.[4] If precipitation occurs, verify pH compatibility (the secondary amine pKa is ~10-11; it should be protonated and soluble at pH 7.4).

  • NMR Integrity Assay:

    • Acquire a 1D ¹H NMR spectrum (600 MHz recommended).

    • Pass Criteria:

      • Sharp multiplets for the piperidine ring protons (1.5–3.0 ppm).

      • Distinct triplet for the terminal propyl methyl group (~1.0 ppm).

      • Integration of the sulfone methylene protons (SO₂-CH₂-) must match stoichiometry relative to the piperidine core.

Application: Ligand-Observed NMR Screening

This fragment is best screened using Saturation Transfer Difference (STD) NMR or WaterLOGSY due to its fast exchange rate (weak affinity, K_d in mM range).

Experimental Setup
  • Target Protein: 10–20 µM (unlabeled).

  • Fragment Concentration: 200–500 µM (excess).

  • Temperature: 288 K (15°C) to reduce exchange broadening.

Workflow Logic
  • Reference Spectrum: Acquire ¹H NMR of the fragment in buffer without protein.

  • STD Experiment:

    • Irradiate protein methyl signals (e.g., -0.5 ppm) or aromatic protons (e.g., 7.0 ppm) for 2 seconds (saturation loop).

    • Acquire the difference spectrum (Off-resonance minus On-resonance).

  • Hit Validation:

    • If 4-((Propylsulfonyl)methyl)piperidine binds, magnetization will transfer from the protein to the fragment.

    • Positive Signal: The propyl chain and piperidine ring protons will appear in the difference spectrum.

    • Epitope Mapping: The protons with the strongest STD effect are in closest contact with the protein surface.

Hit-to-Lead: Fragment Growing Strategy

Once binding is confirmed, the secondary amine of the piperidine serves as the primary "Exit Vector" . This vector allows the medicinal chemist to grow the molecule toward adjacent sub-pockets without disrupting the binding mode of the sulfone anchor.

Synthetic Elaboration Pathways

The following diagram illustrates the logical flow for elaborating this scaffold.

FragmentElaboration Fragment HIT: 4-((Propylsulfonyl) methyl)piperidine Vector Secondary Amine (Growth Vector) Fragment->Vector Identifies Handle Path_Amide Amide Coupling (R-COOH) Vector->Path_Amide + HATU/DIPEA Path_RedAm Reductive Amination (R-CHO) Vector->Path_RedAm + NaBH(OAc)3 Path_Sulf Sulfonylation (R-SO2Cl) Vector->Path_Sulf + Pyridine Lead_Amide Amide Lead (Target: Protease S2) Path_Amide->Lead_Amide Rigid Linker Lead_Amine Tertiary Amine Lead (Target: GPCR/Ion Channel) Path_RedAm->Lead_Amine Flexible Linker Lead_Sulf Sulfonamide Lead (Target: Metabolic Stability) Path_Sulf->Lead_Sulf Polar/Rigid

Figure 1: Synthetic elaboration strategy utilizing the piperidine nitrogen as a functional handle for fragment growing.

Protocol: Parallel Synthesis (Amide Coupling)

To explore the adjacent pocket (e.g., S2 pocket in a protease), an amide library is generated.

  • Reagents:

    • Scaffold: 4-((Propylsulfonyl)methyl)piperidine (1 eq).

    • Building Blocks: Diverse Carboxylic Acids (1.2 eq).

    • Coupling Agent: HATU (1.2 eq).

    • Base: DIPEA (3 eq).

    • Solvent: DMF.

  • Procedure:

    • Mix Carboxylic Acid, HATU, and DIPEA in DMF; shake for 10 mins to activate ester.

    • Add the piperidine scaffold.[1][5][6]

    • Shake at Room Temperature for 12 hours.

    • Purification: SCX-2 (Strong Cation Exchange) cartridges. The unreacted carboxylic acids wash through; the basic product (if amine remains) or neutral amide is eluted with MeOH/NH₃ (check pKa dependence). Note: Since the product is an amide, standard RP-HPLC is preferred for purification.

Case Study Context: GPR119 Agonism

This specific fragment class (Piperidine Sulfones) has significant historical success in the development of GPR119 agonists for Type 2 Diabetes [1, 4].

  • Mechanism: The sulfone moiety mimics the metabolic role of endogenous lipid mediators or interacts with polar residues (e.g., Arg/Lys) in the GPCR transmembrane bundle.

  • SAR Insight: In GPR119 campaigns, the piperidine ring is often "capped" with a carbamate or heteroaryl group (via the growth vector described above) to improve potency from µM to nM range [4].

  • Validation: If screening against GPR119, expect this fragment to bind in the orthosteric site, with the sulfone orienting toward the extracellular loop regions.

References

  • Physicochemical Properties & Library Design

    • Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 2003. Link

    • Context: Establishes the criteria (MW < 300, cLogP < 3) that 4-((Propylsulfonyl)methyl)
  • NMR Screening Protocols

    • Lepre, C. A., et al. "Theory and applications of NMR-based ligand screening." Chemical Reviews, 2004. Link

    • Context: Authoritative guide on STD and W
  • Solubility & QC in FBDD

    • Kuthuru, P., et al. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 2021.[7] Link

    • Context: Source of the DMSO/Buffer solubility protocols.
  • Target Application (GPR119 & Piperidines)

    • Ritter, K., et al. "GPR119 agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 2012. Link

    • Context: Validates the piperidine-sulfone scaffold as a privileged structure for GPR119.
  • Fragment Elaboration Strategies

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

    • Context: Supports the "Fragment Growing" methodology outlined in Section 4.

Sources

Application Notes and Protocols: Formulation of 4-((Propylsulfonyl)methyl)piperidine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 4-((Propylsulfonyl)methyl)piperidine, a novel piperidine derivative, for use in early-stage animal studies.[1][2][3] Given the limited publicly available data on this specific new chemical entity (NCE), this guide emphasizes a systematic, ground-up approach. It details the essential preformulation characterization required to understand the compound's physicochemical properties and outlines a decision-based workflow for selecting appropriate formulation strategies. Detailed, step-by-step protocols are provided for developing aqueous solutions, pH-adjusted solutions, co-solvent systems, and suspensions suitable for common administration routes such as oral (PO), intravenous (IV), and intraperitoneal (IP).

Introduction: The Formulation Challenge

The translation of a promising new chemical entity (NCE) from discovery to in vivo testing is a critical step in drug development.[4][5] A significant hurdle in this process is the development of a safe and effective formulation that ensures appropriate bioavailability for pharmacokinetic (PK) and toxicological assessment.[4][6] Up to 90% of new drug candidates exhibit poor water solubility, which can severely limit their therapeutic potential.[4]

4-((Propylsulfonyl)methyl)piperidine is a heterocyclic amine containing a piperidine ring.[1][2][3] The piperidine moiety, a common scaffold in pharmaceuticals, typically imparts basic properties (pKa of protonated piperidine is ~11.2).[7] The sulfonyl group is polar, but the overall molecule possesses non-polar hydrocarbon regions. This structure suggests that the compound is likely a weak base with potentially limited aqueous solubility at physiological pH.

Therefore, a "one-size-fits-all" approach to formulation is inadequate. A successful formulation strategy depends on a thorough understanding of the NCE's physicochemical properties, the intended route of administration, and the required dose.[6] This guide provides the logical framework and experimental protocols to navigate this process.

Preformulation Characterization: The Foundation of Rational Design

Before any formulation work begins, a foundational understanding of the compound's intrinsic properties must be established.[5][6] This preformulation assessment is non-negotiable and dictates all subsequent development choices.

Initial Physicochemical Profiling

A small amount of the Active Pharmaceutical Ingredient (API) should be allocated for the following tests:

  • Aqueous Solubility: Determine the solubility in purified water, saline, and a range of pH buffers (e.g., pH 2, 4, 7.4, 9). This will provide the baseline for all formulation efforts.

  • pKa Determination: As a weak base, the pKa will define the pH range in which the compound ionizes and becomes more soluble.[8][9] This can be determined via potentiometric titration or calculated using specialized software.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) indicate the compound's lipophilicity. This property influences absorption and helps predict solubility in lipid-based or co-solvent systems.

  • Physical Form and Melting Point: Characterization by techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify the crystalline form and its melting point, which are crucial for stability and solubility.

Vehicle Solubility Screening

A systematic solubility screen in a panel of common, well-tolerated preclinical vehicles is essential. This screen will identify the most promising excipients for further development.

Table 1: Recommended Vehicle Screening Panel for 4-((Propylsulfonyl)methyl)piperidine

Vehicle CategorySpecific ExamplesPrimary RouteRationale
Aqueous Buffers 0.1 M Citrate Buffer (pH 3-5), Phosphate Buffered Saline (PBS, pH 7.4)PO, IP, IVTo assess pH-dependent solubility.[8]
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), EthanolPO, IP, IVIncreases solubility by reducing the polarity of the aqueous vehicle.[8]
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15PO, IP, IVForms micelles to encapsulate and solubilize hydrophobic compounds.[10]
Lipids Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT)PO, SCFor highly lipophilic compounds.
Complexing Agents Hydroxypropyl-β-Cyclodextrin (HP-β-CD)PO, IVForms inclusion complexes to increase aqueous solubility.[11]
Suspending Agents 0.5% (w/v) Methylcellulose (MC), 0.5% (w/v) Carboxymethylcellulose (CMC)POFor creating uniform suspensions when solubility is insufficient.[6]

Formulation Development Workflow

The data from the preformulation characterization feeds directly into a decision-making workflow. The primary goal is to develop the simplest possible formulation (ideally an aqueous solution) that is safe and meets the concentration requirements for the planned animal studies.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Final Formulation & Analysis start Start with API: 4-((Propylsulfonyl)methyl)piperidine physchem Physicochemical Profiling (pKa, LogP, m.p.) start->physchem sol_screen Vehicle Solubility Screen (Aqueous, Co-solvents, Surfactants) physchem->sol_screen decision Is aqueous solubility at desired pH sufficient for target dose? sol_screen->decision aqueous_sol Strategy 1: Aqueous Solution (Saline, Buffer) decision->aqueous_sol  Yes ph_adjust Strategy 2: pH Adjustment (Acidic Buffer/Salt Form) decision->ph_adjust No stability Stability & Homogeneity Testing (HPLC, Visual Inspection) aqueous_sol->stability cosolvent Strategy 3: Co-solvent System (PEG 400, PG) ph_adjust->cosolvent Solubility still insufficient ph_adjust->stability suspension Strategy 4: Suspension (Oral Only) (Methylcellulose) cosolvent->suspension Solubility still insufficient or for high-dose tox studies cosolvent->stability suspension->stability end Ready for Dosing stability->end

Caption: Formulation development decision workflow.

Experimental Protocols

Safety Precaution: Always handle 4-((Propylsulfonyl)methyl)piperidine in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The toxicological properties of this NCE have not been fully investigated.[12]

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution (Target: 5 mg/mL)

This protocol is ideal if the compound shows significantly higher solubility at a lower pH, which is expected for a basic piperidine derivative.[8][9]

Materials:

  • 4-((Propylsulfonyl)methyl)piperidine API

  • 0.1 M Citric Acid

  • 0.1 M Sodium Citrate

  • Sterile Water for Injection (for IV/IP) or Purified Water (for PO)

  • Calibrated pH meter

  • Sterile filter (0.22 µm) for parenteral preparations

Procedure:

  • Calculate Required API: For 10 mL of a 5 mg/mL solution, weigh 50 mg of the API.

  • Initial Dissolution: Add the API to a volumetric flask containing ~7 mL of water.

  • pH Adjustment: Slowly add 0.1 M Citric Acid dropwise while stirring until the API completely dissolves.

  • Confirm pH: Measure the pH of the solution. The target pH should be at least 2 units below the compound's pKa to ensure it is fully ionized and solubilized.[13]

  • Volume Adjustment: Bring the final volume to 10 mL with water.

  • Final pH Check: Re-check and record the final pH of the formulation.

  • Parenteral Preparation: If for IV or IP administration, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

Protocol 2: Preparation of a Co-solvent Formulation (Target: 10 mg/mL)

This approach is used when aqueous solubility is insufficient even with pH adjustment, or when a more concentrated solution is needed.[9] A common vehicle for toxicology studies is a mixture of PEG 400, Propylene Glycol, and water.

Materials:

  • 4-((Propylsulfonyl)methyl)piperidine API

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Saline

Procedure:

  • Weigh API: For 10 mL of a 10 mg/mL solution, weigh 100 mg of the API into a glass beaker or vial.

  • Add Co-solvents: Add 4 mL of PEG 400 and 1 mL of Propylene Glycol to the API.

  • Dissolution: Gently warm the mixture (to no more than 40°C) and vortex or sonicate until the API is completely dissolved. Visual clarity is essential.

  • Add Aqueous Component: Slowly add 5 mL of sterile saline to the co-solvent mixture while stirring to form a homogenous solution.

  • Final Check: Ensure the final solution is clear and free of any precipitation. This vehicle (40% PEG 400, 10% PG, 50% Saline) is a common starting point, but ratios may need optimization.

Cosolvent_Prep cluster_0 Step 1: Weighing cluster_1 Step 2: Dissolution in Co-solvents cluster_2 Step 3: Add Aqueous Phase API Weigh 100 mg API Cosolvents Add 4 mL PEG 400 + 1 mL PG API->Cosolvents Dissolve Warm (<40°C) + Vortex/Sonicate Cosolvents->Dissolve Aqueous Slowly add 5 mL Saline while stirring Dissolve->Aqueous Final Final Formulation: Clear Solution (10 mg/mL) Aqueous->Final

Caption: Workflow for preparing a co-solvent formulation.

Protocol 3: Preparation of a Suspension for Oral Gavage (Target: 50 mg/mL)

Suspensions are often necessary for high-dose oral toxicology studies where the required concentration exceeds the compound's solubility in acceptable solution vehicles.[6] The goal is to create a uniform, easily re-suspendable, and stable formulation.

Materials:

  • 4-((Propylsulfonyl)methyl)piperidine API (micronized, if possible, to improve dissolution rate)[14]

  • 0.5% (w/v) Methylcellulose (MC) in purified water

  • Wetting agent: Polysorbate 80 (Tween® 80)

  • Mortar and pestle

  • Graduated cylinder

Procedure:

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in water. This may require heating or overnight stirring.

  • Weigh API: For 10 mL of a 50 mg/mL suspension, weigh 500 mg of the API.

  • Wetting the API: Place the API in a mortar. Add a few drops of Polysorbate 80 (approx. 1-2% of the final volume) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Levigation: Gradually add a small amount of the 0.5% MC vehicle to the paste and continue to triturate until a smooth, homogenous slurry is formed.

  • Transfer and Dilute: Carefully transfer the slurry to a graduated cylinder. Use successive small volumes of the remaining MC vehicle to rinse the mortar and pestle, adding the rinsings to the cylinder.

  • Final Volume: Bring the suspension to the final volume of 10 mL with the 0.5% MC vehicle.

  • Homogenization: Cap and shake the cylinder vigorously. A magnetic stirrer can be used for continuous mixing. The final product should be a milky, uniform suspension. Always stir well before each dose administration.

Formulation Stability and Analysis

Once a lead formulation is developed, its stability must be assessed to ensure the animal receives the intended dose.[4][5]

  • Short-Term Stability: The formulation should be stored under the intended study conditions (e.g., room temperature, refrigerated) and observed for any physical changes (precipitation, color change, phase separation) over the period of use (e.g., 24-48 hours). For suspensions, re-suspendability should be checked.

  • Chemical Stability: The concentration of 4-((Propylsulfonyl)methyl)piperidine in the formulation should be verified at the beginning and end of the stability study. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is a standard method for quantifying piperidine-containing compounds.[15][16][17]

  • Dose Homogeneity (Suspensions): For suspensions, it is crucial to confirm that the concentration is uniform throughout the preparation. Samples should be taken from the top, middle, and bottom of the container (while stirring) and analyzed by HPLC to ensure dose uniformity.

Table 2: Example Stability Assessment Plan

Formulation TypeStorage ConditionTime PointsParameters to AssessAcceptance Criteria
IV Solution 2-8°C & 25°C0, 4, 8, 24 hoursAppearance, pH, API Concentration (HPLC)Clear, colorless; pH ±0.2 units; 95-105% of initial concentration
Oral Suspension 25°C0, 24, 48 hoursAppearance, Re-suspendability, API Concentration (HPLC), Dose HomogeneityUniform suspension; Easily re-suspended; 90-110% of target conc.; RSD <5% for homogeneity

Conclusion and Best Practices

The formulation of 4-((Propylsulfonyl)methyl)piperidine for animal studies requires a logical, data-driven approach. There is no substitute for thorough preformulation characterization, which informs every subsequent decision. The primary objective is to use the simplest formulation strategy that is safe and achieves the necessary exposure for the study. For early PK studies, a solution is highly preferred. For high-dose toxicology studies, a suspension may be unavoidable. In all cases, the final formulation must be adequately characterized for stability and, in the case of suspensions, homogeneity, to ensure the integrity and reproducibility of the animal study data.

References

  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • IJCRT.org. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
  • National Center for Biotechnology Information. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions.
  • ScienceDirect. (2025). In vivo toxicology of excipients commonly employed in drug discovery in rats.
  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • International Journal of Pharmaceutical Sciences. (2026). A Comprehensive Review on Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • International Journal of Pharmaceutical Research & Applications. (2020). A Concise Review on Methods of Solubility Enhancement.
  • International Journal for Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). A comprehensive review on methods of solubility enhancement.
  • Academia.edu. (n.d.). (PDF) Solubilizing Excipients in Oral and Injectable Formulations.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Wikipedia. (n.d.). Piperidine.
  • BenchChem. (n.d.). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-((Propylsulfonyl)methyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-CHEM-04PSMP-2026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary & Route Analysis

The synthesis of 4-((Propylsulfonyl)methyl)piperidine is a critical workflow in the development of JAK inhibitors and GPCR ligands. While the structure appears simple, the synthesis is prone to three specific "yield traps":

  • Incomplete Oxidation: Stalling at the sulfoxide stage.

  • N-Oxidation: Formation of the piperidine-N-oxide impurity during sulfone formation.

  • Competitive Elimination: Formation of the exocyclic alkene during the alkylation step.

This guide prioritizes the Thioether-Oxidation Route (via N-Boc protection), as it offers the highest reproducibility and scalability compared to direct sulfinate displacement.

The Validated Workflow (Visualized)

SynthesisWorkflow cluster_impurities Common Impurities Start 4-(Hydroxymethyl) piperidine Step1 Step 1: Protection (Boc2O) Start->Step1 Yield >95% Step2 Step 2: Activation (MsCl/TEA) Step1->Step2 Avoid Heat Step3 Step 3: Thioether Formation (PrSH, Base) Step2->Step3 CRITICAL STEP Avoid Elimination Step4 Step 4: Oxidation (mCPBA or H2O2/WO4) Step3->Step4 Selectivity Control Imp1 Exocyclic Alkene Step3->Imp1 Excess Base/Heat End 4-((Propylsulfonyl) methyl)piperidine Step4->End Deprotection (HCl/TFA) Imp2 Sulfoxide Step4->Imp2 Under-oxidation Imp3 N-Oxide Step4->Imp3 No N-Protection

Figure 1: Validated synthetic pathway with critical control points for impurity management.

Phase I: Thioether Formation (The Alkylation Step)

Objective: Convert tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate to the propyl thioether.

Common Issue: Low Yield due to Elimination

Users often report yields dropping to 40-50% due to the formation of the exocyclic alkene (4-methylenepiperidine derivative) rather than the substitution product.

Technical Diagnosis: The mesylate leaving group on a primary carbon beta to a branching point is susceptible to E2 elimination if the base is too strong or the temperature is too high.

Protocol for Yield Improvement:

  • Change the Nucleophile Source: Do not use Sodium Hydride (NaH) to deprotonate propanethiol. The highly basic environment promotes elimination.

  • Recommended System: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    in DMF or Acetonitrile.
    • Why: Carbonates are mild enough to deprotonate the thiol (

      
      ) but less likely to deprotonate the 
      
      
      
      -carbon of the piperidine ring.
  • Temperature Control: Maintain reaction at 0°C to Room Temperature . Do not heat above 40°C until conversion is confirmed.

Self-Validating Check:

  • TLC Monitoring: The alkene impurity is usually less polar (higher

    
    ) than the thioether. If you see a fast-moving spot appearing early, cool the reaction immediately.
    

Phase II: Oxidation (The Critical Step)

Objective: Oxidize the sulfide to sulfone (


) without touching the amine (if unprotected) or stopping at sulfoxide (

).
Scenario A: Small Scale / Discovery (mCPBA)

Best for: <5g scale, quick turnaround.

The Issue: "I have a mixture of sulfoxide and sulfone." The Fix:

  • Stoichiometry: You need theoretically 2.0 equivalents. In practice, use 2.5 to 3.0 equivalents of mCPBA.

  • Procedure: Dissolve the N-Boc protected thioether in DCM. Cool to 0°C. Add mCPBA portion-wise.

  • Workup Tip: Quench with aqueous sodium bisulfite (

    
    ) to destroy excess peroxide, then wash with saturated sodium bicarbonate (
    
    
    
    ) to remove the m-chlorobenzoic acid byproduct.
Scenario B: Scale-Up / Green Chemistry ( + Catalyst)

Best for: >10g scale, cost-efficiency, safety.

The Issue: "The reaction is too slow" or "The Boc group is falling off." The Fix: Use Sodium Tungstate Dihydrate (


)  as a catalyst.
  • Mechanism: Tungstate activates

    
     to form peroxytungstate species, which are far more potent oxygen donors than 
    
    
    
    alone [1].
  • Protocol:

    • Solvent: Methanol/Water or Ethyl Acetate/Water.

    • Catalyst: 1-2 mol%

      
      .
      
    • Oxidant: 30%

      
       (2.5 - 3.0 equiv).
      
    • pH Control: Keep pH acidic (pH ~4-5) if the amine is unprotected (protonation protects the N from oxidation), but neutral if N-Boc protected.

Oxidant Selection Matrix
FeaturemCPBAOxone®

/

Yield Potential High (90%+)High (85-95%)High (90-98%)
Selectivity Moderate (Risk of N-oxide)HighHigh
Atom Economy Poor (ArCOOH waste)ModerateExcellent (

waste)
Scalability Low (Explosion hazard)MediumHigh
Cost HighMediumLow

Troubleshooting Logic Tree

Use this decision engine to diagnose yield failures.

Troubleshooting Problem Low Yield Detected CheckStep Which Step? Problem->CheckStep Thioether Thioether Formation CheckStep->Thioether Oxidation Oxidation Step CheckStep->Oxidation ImpurityCheck Major Impurity? Thioether->ImpurityCheck Alkene Exocyclic Alkene (Elimination Product) ImpurityCheck->Alkene Low Rf spot absent StartMat Unreacted Mesylate ImpurityCheck->StartMat SM remains FixAlkene FIX: Lower Temp, Switch to K2CO3/DMF Alkene->FixAlkene FixStart FIX: Check Thiol Quality (Oxidized to Disulfide?) StartMat->FixStart OxCheck Impurity Profile? Oxidation->OxCheck Sulfoxide Stuck at Sulfoxide OxCheck->Sulfoxide M-16 mass NOxide N-Oxide Formation OxCheck->NOxide M+16 mass (on N) FixSulfoxide FIX: Add Catalyst (Na2WO4) or Increase Temp to 40°C Sulfoxide->FixSulfoxide FixNOxide FIX: Ensure N-Boc Protection OR Acidify Media (pH < 4) NOxide->FixNOxide

Figure 2: Diagnostic logic for identifying and rectifying yield loss.

Frequently Asked Questions (FAQ)

Q1: Can I perform the oxidation on the free amine (without Boc protection)?

  • Answer: It is risky. mCPBA will oxidize the secondary amine to a hydroxylamine or nitrone. However, you can use the

    
     system in acidic media . By adding 1 equivalent of acid (e.g., 
    
    
    
    ) prior to oxidation, the amine becomes protonated (
    
    
    ), which is electron-deficient and resistant to electrophilic oxidation, allowing selective sulfur oxidation [2].

Q2: My final product is an oil and hard to purify. How do I crystallize it?

  • Answer: Sulfones are highly polar. If the N-Boc intermediate is an oil, try deprotecting to the free amine or HCl salt first. The Hydrochloride salt of 4-((propylsulfonyl)methyl)piperidine typically crystallizes well from Ethanol/Diethyl Ether or Isopropanol.

Q3: Why does my reaction smell like garlic even after workup?

  • Answer: Residual propanethiol or propyl disulfide.

  • Fix: Wash your organic phase with dilute Sodium Hypochlorite (Bleach) during extraction. This oxidizes residual thiols to water-soluble sulfonates, removing both the smell and the impurity. Caution: Do this BEFORE the final product oxidation if your product is still a sulfide.

Q4: Can I use Oxone® instead of mCPBA?

  • Answer: Yes. Oxone (Potassium peroxymonosulfate) is excellent for this transformation. Use a solvent mixture of Methanol/Water (1:1). Note that Oxone is acidic; if your Boc group is sensitive (rare, but possible), buffer with

    
    .
    

References

  • Sato, K., et al. "A Halide-Free Method for Olefin Epoxidation with 30% Hydrogen Peroxide." Journal of Organic Chemistry, 1996. (Foundational reference for Tungstate-catalyzed oxidation efficiency).

  • Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst."[1] Organic Letters, 2005.[1] (Demonstrates selectivity control).

  • Bahrami, K., et al. "Hydrogen Peroxide/Boric Acid: An Efficient System for Oxidation of Sulfides to Sulfoxides and Sulfones." Tetrahedron Letters, 2010. .

  • ACS Green Chemistry Institute. "Sulfide Oxidation Reagent Guide." ACS GCI Pharmaceutical Roundtable. (Authoritative guide on green oxidation selection).

Sources

Purification strategies for 4-((Propylsulfonyl)methyl)piperidine and its intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PSMP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Synthesis, Isolation, and Purification Workflows

Welcome to the Technical Support Center

You have reached the advanced support tier for heterocyclic building blocks. Based on your inquiry regarding 4-((propylsulfonyl)methyl)piperidine (and its N-protected precursors), we have curated a dynamic troubleshooting guide.

This molecule presents a classic "amphiphilic paradox":

  • The Sulfone (

    
    ):  Highly polar, hydrogen bond acceptor.
    
  • The Piperidine: Basic (

    
    ), prone to salt formation.
    
  • The Propyl Chain: Lipophilic, preventing easy crystallization in water.

Below are the three most common "Support Tickets" we receive for this chemistry, accompanied by validated protocols to resolve them.

Ticket #1: The "Sulfoxide Ghost" (Incomplete Oxidation)

Issue: You are seeing a persistent impurity (~5-10%) in your HPLC/NMR that elutes very close to your product. This is likely the sulfoxide intermediate. Root Cause: The oxidation of sulfide to sulfone is a two-step process.[1] The second step (sulfoxide


 sulfone) is kinetically slower. If you use exactly 2.0 equivalents of oxidant, you will almost always have residual sulfoxide.
Resolution Protocol: The "Overdrive" Oxidation

Context: This step should be performed on the N-protected intermediate (e.g., N-Boc-4-((propylthio)methyl)piperidine). Do not oxidize the free amine, as you will form N-oxides.

Step-by-Step Strategy:

  • Stoichiometry Adjustment: Do not use 2.0 eq of mCPBA. Use 2.5 to 3.0 equivalents . The excess is easier to remove than the unreacted sulfoxide.

  • Temperature Control:

    • Start at

      
       to control the exotherm of the first oxidation (Sulfide 
      
      
      
      Sulfoxide).
    • Crucial: Warm to room temperature (or reflux in DCM/CHCl

      
      ) for at least 4–6 hours to drive the second oxidation (Sulfoxide 
      
      
      
      Sulfone).
  • The "Permanganate Polish" (Emergency Fix):

    • If you already isolated the material and it has sulfoxide:[2] Dissolve the N-Boc intermediate in acetone/water (4:1). Add solid

      
       (0.5 eq) and stir for 30 mins. Permanganate oxidizes sulfoxides to sulfones rapidly but does not touch the sulfone or the Boc group.
      
    • Workup: Filter through Celite to remove

      
       and extract.
      

Data Validation (NMR):

  • Sulfide:

    
    -protons appear 
    
    
    
    ppm.
  • Sulfoxide:

    
    -protons shift to 
    
    
    
    ppm (often diastereotopic/complex).
  • Sulfone (Target):

    
    -protons shift distinctively downfield to 
    
    
    
    ppm.
Ticket #2: The "Sticky Solid" (mCPBA Workup)

Issue: After oxidation, the product is a white paste or oil that won't crystallize, and NMR shows aromatic impurities (benzoic acid). Root Cause: mCPBA (meta-chloroperoxybenzoic acid) generates m-chlorobenzoic acid (mCBA) as a byproduct. mCBA is highly crystalline and can trap your product, or conversely, stay in solution if not washed out properly.

Resolution Protocol: The "Basic Crash"

The Mechanism: mCBA is an acid (


). Your sulfone is neutral (at this stage, N is protected). We use this 

difference to separate them.
  • The Cold Crash (Bulk Removal):

    • Cool your reaction mixture (DCM or EtOAc) to

      
      .
      
    • mCBA is poorly soluble in cold DCM. Filter off the white solid. This removes ~70% of the impurity instantly.

  • The Reductive Wash (Peroxide Removal):

    • Wash the filtrate with 10% aqueous

      
       or 
      
      
      
      .
    • Why? This quenches any unreacted mCPBA peroxide, preventing explosion risks during concentration.

  • The Basic Wash (Final Polish):

    • Wash vigorously with saturated

      
        (x3).
      
    • Tip: If the emulsion is stubborn, use

      
       (more basic, breaks emulsions better).
      
    • Check the aqueous layer pH.[3][4] It must be

      
       to ensure mCBA is fully deprotonated (water-soluble benzoate form).
      
Ticket #3: The "Salt Trap" (Deprotection & Isolation)

Issue: You treated the N-Boc sulfone with HCl or TFA. You stripped the solvent, but the yield is >100%, and the product is a hygroscopic gum. Root Cause: You have isolated the salt (HCl or TFA salt). The sulfone moiety makes the molecule polar; the salt makes it extremely water-soluble. Traditional extraction (DCM/Water) often fails because the salt stays in the water, or the free base is too polar to extract efficiently.

Resolution Protocol: Solid Phase Extraction (SCX)

Why this works: We use the basicity of the piperidine to catch the product, wash away impurities, and release it as a clean free base.

Protocol:

  • Load: Dissolve your crude salt (TFA/HCl) in MeOH. Load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Chemistry: The piperidine (

      
      ) binds to the sulfonic acid resin.
      
  • Wash: Flush the cartridge with 3-4 column volumes of Methanol .

    • Result: Non-basic impurities (residual sulfone byproducts, protecting group trash) wash away.

  • Elute: Flush with 2M

    
     in Methanol .
    
    • Chemistry: Ammonia displaces the piperidine.

  • Finish: Concentrate the ammonia/methanol fraction. You will obtain the free base 4-((propylsulfonyl)methyl)piperidine as a clean oil or low-melting solid.

Visual Workflow & Troubleshooting

The following diagrams illustrate the optimized workflow and a decision tree for troubleshooting common issues.

Purification_Strategy Start Start: N-Boc-Piperidine Sulfide Oxidation Oxidation (mCPBA > 2.5 eq) Reflux 4h Start->Oxidation Check_Sulfoxide Check HPLC/NMR: Sulfoxide Present? Oxidation->Check_Sulfoxide Permanganate KMnO4 Polish (Acetone/Water) Check_Sulfoxide->Permanganate Yes Workup Workup: 1. Cold Filter (mCBA) 2. Na2SO3 Wash 3. NaHCO3 Wash Check_Sulfoxide->Workup No Permanganate->Workup Deprotection Deprotection (HCl/Dioxane or TFA/DCM) Workup->Deprotection SCX Purification: SCX-2 Cartridge Catch & Release Deprotection->SCX Final Final Product: 4-((propylsulfonyl)methyl)piperidine SCX->Final

Figure 1: Optimized Synthetic Workflow ensuring removal of sulfoxide and mCBA impurities before deprotection.

Troubleshooting_Tree Problem Problem Detected Type Identify Issue Problem->Type Sticky Sticky/Oily Solid Type->Sticky Physical State Ghost Impurity in NMR (~2.8ppm) Type->Ghost Spectral Data LowYield Low Yield after Extraction Type->LowYield Mass Balance Sol1 Solvent Trapped? Dry under High Vac >12h Sticky->Sol1 Sol2 Salt Form? Free-base using SCX Sticky->Sol2 Sol3 Sulfoxide Impurity Resubmit to Oxidation Ghost->Sol3 Sol4 Product is Water Soluble Switch to DCM:iPrOH (3:1) or Salting Out (NaCl) LowYield->Sol4

Figure 2: Decision Tree for resolving common isolation failures.

Frequently Asked Questions (FAQ)

Q: Can I use Oxone instead of mCPBA? A: Yes, and it is often cleaner. Oxone (Potassium peroxymonosulfate) in Methanol/Water is excellent for this transformation.

  • Advantage:[5][6][7][8] The byproducts are inorganic salts that are insoluble in organic solvents. You can simply filter the reaction mixture and evaporate the filtrate to get a very clean product.

  • Protocol: Dissolve sulfide in MeOH. Add Oxone (3 eq) dissolved in water dropwise. Stir overnight. Filter salts. Partition filtrate between EtOAc/Water.

Q: My product is not sticking to the SCX cartridge. Why? A: You likely loaded it in a solvent that is too strong or acidic.

  • Fix: Ensure the loading solvent is pure Methanol . Do not add acid (TFA/HCl) to the loading solution if possible (though the salt itself is fine). If the product elutes during the wash, your wash solvent might be too polar; try 50% MeOH/DCM.

Q: How do I store the final piperidine? A: Secondary amines absorb


 from the air to form carbamates. Store the free base under Nitrogen/Argon in the freezer (

). Alternatively, store it as the HCl salt , which is indefinitely stable at room temperature.
Summary of Key Data
ParameterSpecification / MethodNotes
Oxidant Stoichiometry 2.5 – 3.0 equivalentsMandatory to prevent sulfoxide formation.
mCBA Removal Cold Filtration + Basic Wash (

)
Crucial for mCPBA routes.
Deprotection Workup SCX-2 Cartridge (Catch & Release)Prevents loss of water-soluble amine.
NMR Marker (Sulfone)

ppm (m)
Distinct downfield shift from sulfide.
Preferred Storage HCl Salt or Free Base under

Avoids carbamate formation.
References
  • Vertex AI Search. Workup procedure for mCPBA oxidation of sulfide to sulfone. (Accessed 2026).[1] 9

  • Yashwantrao Chavan College of Science. Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone. (Accessed 2026).[1] 2[2][10][11]

  • European Patent Office. Method for preparing sulfone or sulfoxide compound (EP1334956). (Accessed 2026).[1] 12[2][10]

  • National Institutes of Health (NIH). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors. (Accessed 2026).[1] 13

Sources

Navigating the Stability of 4-((Propylsulfonyl)methyl)piperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-((Propylsulfonyl)methyl)piperidine. This guide is designed to provide you with in-depth, practical insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we understand that ensuring the integrity of your molecule is paramount to the success of your research and development efforts. This resource addresses common questions and troubleshooting scenarios to help you design robust stability studies and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-((Propylsulfonyl)methyl)piperidine?

The stability of 4-((Propylsulfonyl)methyl)piperidine is influenced by several key environmental factors:

  • Temperature: Elevated temperatures can accelerate degradation pathways.[1] The sulfonyl and piperidine moieties, while generally stable, can be susceptible to thermal decomposition at high temperatures.[2][3]

  • pH: The piperidine ring contains a basic nitrogen atom, making the compound's stability sensitive to pH.[1] In acidic conditions, the piperidine nitrogen can be protonated, which may influence its reactivity. Conversely, highly alkaline conditions can promote hydrolysis or other base-catalyzed degradation reactions.[4]

  • Light: Piperidine-containing compounds can be photosensitive, particularly to UV light.[5] This can lead to photochemical degradation. Therefore, it is crucial to protect the compound from light exposure during storage and handling.

  • Oxidizing Agents: The piperidine ring and the methylene bridge are susceptible to oxidation.[6][7] The presence of oxidizing agents can lead to the formation of various degradation products, including N-oxides or products of ring-opening.[6]

  • Moisture: Although piperidine is miscible with water, prolonged exposure to high humidity can lead to hydrolysis, especially in the presence of other catalytic factors.[1][5]

Q2: What are the expected degradation pathways for this molecule?

Based on the structure, which contains a piperidine ring and a propylsulfonyl group, several degradation pathways can be anticipated under stress conditions:

  • Oxidation of the Piperidine Ring: The nitrogen atom and the adjacent carbon atoms of the piperidine ring are susceptible to oxidation.[6][7] This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening products such as amino acids.[8]

  • Hydrolysis of the Sulfonyl Group: While sulfones are generally considered to be chemically robust and resistant to hydrolysis, extreme pH and high temperatures could potentially lead to the cleavage of the carbon-sulfur bond.[9][10][11]

  • Thermal Degradation: At elevated temperatures, cleavage of the C-N bond within the piperidine ring or the C-S bond of the sulfonyl group can occur.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate free-radical-mediated degradation pathways affecting both the piperidine ring and the alkyl chain.[4][5]

Q3: What are the recommended storage conditions for 4-((Propylsulfonyl)methyl)piperidine?

To ensure long-term stability, 4-((Propylsulfonyl)methyl)piperidine should be stored in a cool, dry, and dark environment.[5] Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[5]

  • Light: Store in an amber or opaque container to protect it from light.[5]

  • Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Troubleshooting Guide for Stability Studies

This section addresses specific issues that you might encounter during your stability testing experiments.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpectedly high degradation under accelerated temperature conditions (e.g., 40°C/75% RH). The compound may have a lower thermal stability than anticipated.1. Perform a Differential Scanning Calorimetry (DSC) analysis: This will determine the onset temperature of thermal decomposition and provide a more accurate upper-temperature limit for your studies.[12][13] 2. Conduct studies at intermediate conditions (e.g., 30°C/65% RH): This is recommended by ICH guidelines if significant changes are observed at accelerated conditions.[14] 3. Analyze for specific thermal degradants: Use techniques like LC-MS to identify degradation products and elucidate the thermal degradation pathway.
Inconsistent results in hydrolytic stability studies across different pH values. The buffer system may be interacting with the compound, or the analytical method may not be suitable for all pH values.1. Screen different buffer systems: Ensure the chosen buffers (e.g., phosphate, acetate) do not catalyze degradation. 2. Validate the analytical method at each pH: The pKa of the piperidine nitrogen will affect its chromatographic behavior. Ensure your HPLC method provides adequate separation and quantification at each tested pH. 3. Quench the reaction appropriately: At the end of each time point, neutralize the sample to halt further degradation before analysis.
Appearance of new, unidentified peaks in the chromatogram after photostability testing. The compound is likely undergoing photodegradation.1. Confirm light source and exposure levels: Ensure your photostability chamber meets ICH Q1B guidelines for light exposure.[15] 2. Use a control sample protected from light: This will confirm that the degradation is indeed light-induced. 3. Characterize the photoproducts: Employ LC-MS/MS and NMR to identify the structure of the photolytic degradants. This is crucial for understanding the degradation pathway.
Low recovery of the parent compound in oxidative stress studies (e.g., with H₂O₂). The oxidative degradation is more extensive than expected, or the degradants are not being detected by the analytical method.1. Optimize the concentration of the oxidizing agent and reaction time: Aim for a target degradation of 5-20% to avoid the formation of secondary and tertiary degradants.[16][17] 2. Use a mass-sensitive detector (e.g., CAD or ELSD) in parallel with UV detection: Some oxidation products, like N-oxides, may have poor UV chromophores.[18] 3. Consider alternative oxidative conditions: Test with other agents like AIBN (a radical initiator) to explore different oxidative pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[19][20]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-((Propylsulfonyl)methyl)piperidine in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions (as per ICH Q1A(R2) guidelines): [16][21]

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze all samples by a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and characterize degradants.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/MS sampling->hplc characterization Degradant Characterization hplc->characterization

Caption: Workflow for Forced Degradation Study.

Protocol 2: Stability-Indicating HPLC Method Development

A robust analytical method is crucial for accurately quantifying the parent compound and its degradants.

Objective: To develop and validate an HPLC method that can separate 4-((Propylsulfonyl)methyl)piperidine from all potential degradation products.

Starting HPLC Parameters:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV detection at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.[18]

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for universal detection.[18][22]

    • Mass Spectrometry (MS) for peak identification and purity assessment.

Method Validation (as per ICH Q2(R1) guidelines):

The method should be validated for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the parent peak is pure in the presence of all degradation products generated during the forced degradation study.

HPLC_Method_Development cluster_development Method Development cluster_validation Method Validation (ICH Q2) start Initial HPLC Parameters inject_stressed Inject Stressed Samples start->inject_stressed optimize Optimize Gradient, pH, Column inject_stressed->optimize achieve_separation Achieve Baseline Separation optimize->achieve_separation specificity Specificity achieve_separation->specificity linearity Linearity & Range achieve_separation->linearity accuracy Accuracy achieve_separation->accuracy precision Precision achieve_separation->precision robustness Robustness achieve_separation->robustness

Sources

Technical Support Center: Optimization of 4-((Propylsulfonyl)methyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PSP-001 Status: Open Subject: Reduction of Side Products & Process Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-((propylsulfonyl)methyl)piperidine presents a classic chemoselectivity challenge: oxidizing a sulfide to a sulfone in the presence of a secondary amine. The primary sources of failure in this pathway are incomplete oxidation (sulfoxide contamination) , N-oxidation (N-oxide formation) , and alkylation impurities during the thioether formation.

This guide moves beyond standard textbook procedures, offering a self-validating workflow designed to minimize impurities below 0.1% (ICH guidelines).

Module 1: The Synthetic Pathway & Impurity Origin

To solve the impurity profile, we must first map where they originate. The industry-standard route involves the nucleophilic displacement of a leaving group by propylthiol, followed by oxidation.

Visualizing the Impurity Landscape

G SM N-Boc-4-(iodomethyl)piperidine (Starting Material) Thioether Intermediate A: Thioether SM->Thioether PrSH, K2CO3 SN2 Reaction Elim Impurity D: Exocyclic Alkene (Elimination) SM->Elim Base (Elimination) Sulfoxide Impurity B: Sulfoxide (Incomplete Ox) Thioether->Sulfoxide Oxidant (1 eq) NOxide Impurity C: N-Oxide (If N-unprotected) Thioether->NOxide No N-Protection Sulfone Target: N-Boc-Sulfone Sulfoxide->Sulfone Oxidant (Excess) Final FINAL PRODUCT: 4-((Propylsulfonyl)methyl)piperidine Sulfone->Final Deprotection (HCl or TFA)

Figure 1: Reaction pathway highlighting critical impurity divergence points. Note that N-protection is essential to block the N-Oxide pathway.

Module 2: Thioether Formation (Nucleophilic Displacement)

The Issue: Researchers often observe Impurity D (Exocyclic Alkene) formed via E2 elimination rather than the desired SN2 substitution.

Technical Protocol: Maximizing SN2 Selectivity
  • Leaving Group Selection: Do not use a chloride. The 4-methylpiperidine system is sterically hindered. Use a Mesylate (OMs) or Iodide to accelerate the SN2 rate over the E2 rate.

  • Solvent System: Switch from protic solvents (Ethanol) to polar aprotic solvents (DMF or Acetonitrile). This "naked anion" effect increases the nucleophilicity of the propylthiolate.

  • Temperature Control: Maintain reaction temperature

    
    . Higher temperatures exponentially favor elimination.
    

Self-Validating Check: Before moving to oxidation, run TLC (Hex/EtOAc). If you see a spot with


 (non-polar), that is the alkene elimination product. It must be removed via column chromatography now; it cannot be removed after oxidation.

Module 3: The Oxidation Step (Critical Control Point)

The Issue: Controlling the oxidation state. Stopping at the sulfoxide (incomplete) or oxidizing the nitrogen (N-oxide).

Why mCPBA is Often the Wrong Choice

While mCPBA is common in academic papers, it is suboptimal for this synthesis because:

  • It generates m-chlorobenzoic acid (difficult to remove).

  • It is electrophilic and aggressive, often attacking the Nitrogen even if hindered.

  • Exotherms are difficult to control on scale.

Recommended Protocol: Tungstate-Catalyzed Oxidation

This method uses Sodium Tungstate (


) as a catalyst with Hydrogen Peroxide. It is pH-dependent, allowing us to protect the amine in situ if we haven't used a Boc group (though Boc is still recommended).

Step-by-Step Protocol:

  • Dissolution: Dissolve the Thioether (1.0 eq) in Methanol/Water (3:1).

  • Catalyst: Add

    
     (2.0 mol%).
    
  • Acidification (Crucial): Adjust pH to ~4 using dilute

    
    .
    
    • Mechanism:[1][2] This protonates any free amine, rendering it resistant to oxidation. The catalyst forms a peroxotungstate species that specifically targets the sulfur.

  • Oxidant Addition: Add

    
     (2.5 eq) dropwise at 40°C.
    
  • Monitor: Stir for 4 hours.

Data Comparison: Oxidant Efficiency

ParametermCPBA (Standard)Na2WO4 / H2O2 (Recommended)
Sulfoxide Impurity 5-10% (Variable)< 1% (High conversion)
N-Oxide Formation High RiskNegligible (pH controlled)
Workup Complex (Benzoic acid removal)Simple (Phase separation)
Atom Economy PoorExcellent (Water byproduct)

Module 4: Troubleshooting & FAQs

Decision Tree for Impurity Isolation

Troubleshooting Problem Identify Impurity in Final Product CheckMS Check Mass Spec (M+) Problem->CheckMS M_16 M+16 observed? (Sulfoxide or N-Oxide) CheckMS->M_16 Yes M_Minus Mass lower than expected? CheckMS->M_Minus Yes TestPH Was pH < 4 during oxidation? M_16->TestPH Sol3 Diagnosis: Elimination Product. Action: Lower temp in Step 1. Switch to DMF. M_Minus->Sol3 Sol1 Diagnosis: N-Oxide. Action: Use Boc-protection or lower pH. TestPH->Sol1 No (Basic/Neutral) Sol2 Diagnosis: Sulfoxide. Action: Increase Temp to 50°C or add 0.5 eq excess H2O2. TestPH->Sol2 Yes (Acidic)

Figure 2: Diagnostic logic for identifying and resolving impurity issues based on Mass Spectrometry data.

Frequently Asked Questions

Q: Can I perform this reaction without protecting the piperidine nitrogen? A: Technically, yes, but it is not recommended for high-purity applications. If you must proceed without Boc/Cbz protection, you must use the Tungstate/Acidic protocol. The acid protonates the nitrogen (


), which deactivates it toward electrophilic oxidation. However, isolation becomes harder as the product is a salt.

Q: My final product is a sticky gum. How do I get a solid? A: Sulfone piperidine salts (HCl/TFA) are often hygroscopic.

  • Fix: Convert to the free base by partitioning between DCM and saturated

    
    . Dry the organic layer and evaporate.
    
  • Recrystallization: If still an oil, dissolve in minimal hot Isopropanol (IPA) and add Hexane dropwise until cloudy. Cool to 4°C.

Q: I see a "double addition" impurity in the first step. A: This occurs if you use 4-(aminomethyl)piperidine and react with propyl halides. The alkyl group adds to both the Sulfur and the Nitrogen.

  • Fix: Always build the sulfur linkage before deprotecting the nitrogen, or ensure the nitrogen is fully protected (Boc) before introducing the propyl chain.

References

  • Sato, K., et al. "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions."[3] Tetrahedron, 2001.[3] 3

  • Common Organic Chemistry. "Sodium Tungstate: Catalyst in the oxidation of sulfides."[4] 4

  • Organic Chemistry Portal. "Sulfone synthesis by oxidation: Green chemistry approaches." 5

  • BenchChem. "Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine (Analogous Scaffold)." 6

Sources

Technical Support Center: Refinement of Animal Models for Testing 4-((Propylsulfonyl)methyl)piperidine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the preclinical evaluation of 4-((Propylsulfonyl)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the refinement of animal models for testing the efficacy of this novel compound. Given that the precise mechanism of action of 4-((Propylsulfonyl)methyl)piperidine is still under investigation, this guide addresses two of the most probable therapeutic areas for a compound with its structure: neurological disorders and inflammatory diseases.

This resource is structured to provide not just protocols, but the scientific reasoning behind them, ensuring that your experimental designs are robust, reproducible, and ethically sound, adhering to the internationally recognized 3Rs principles: Replacement, Reduction, and Refinement.[1][2][3][4]

Section 1: Foundational Principles of Animal Model Refinement

Before delving into specific disease models, it is crucial to establish a framework for ethical and scientifically sound animal research. The 3Rs (Replacement, Reduction, and Refinement) provide this essential framework.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What are the 3Rs and why are they critical in preclinical research?

A1: The 3Rs stand for Replacement , Reduction , and Refinement in the context of animal experimentation.[1][2][4] They are a set of principles that guide the ethical use of animals in research.

  • Replacement refers to methods that avoid or replace the use of animals.[2] This can include in vitro models, computer simulations, and the use of less sentient organisms.[5][6]

  • Reduction aims to minimize the number of animals used while still obtaining statistically significant data.[2] This involves careful experimental design and statistical analysis.

  • Refinement involves modifying procedures to minimize animal pain, suffering, and distress, and to enhance their welfare.[2][7][8]

Adherence to the 3Rs is not only an ethical obligation but also improves the quality and translatability of scientific findings, as pain and stress can significantly impact physiological responses and introduce variability in experimental results.[5][7]

Q2: How can I apply the 3Rs when planning my study with 4-((Propylsulfonyl)methyl)piperidine?

A2: Applying the 3Rs should be an integral part of your study design. Here’s a practical approach:

  • Replacement: Before initiating in vivo studies, consider whether in vitro assays can provide initial insights into the compound's activity. For example, cell-based assays using neuronal or immune cell lines could help elucidate the mechanism of action.

  • Reduction: Employ robust statistical methods to determine the minimum number of animals required to achieve statistical power. A pilot study can help in estimating the effect size and variability.

  • Refinement: Implement humane endpoints, provide environmental enrichment, and use the least invasive procedures possible. For instance, refine handling techniques to reduce stress, which is known to affect experimental outcomes.[8]

Section 2: Animal Models for Neurological Disorders

The piperidine scaffold is a common feature in centrally acting drugs.[9][10][11] If 4-((Propylsulfonyl)methyl)piperidine is being investigated for neurological conditions, the following guidance on animal models will be pertinent.

Troubleshooting Guide and FAQs

Q1: We are seeing high variability in the behavioral readouts of our rodent model of Parkinson's disease. What could be the cause and how can we refine our protocol?

A1: High variability in behavioral tests is a common challenge in animal models of neurological disorders.[12] Several factors can contribute to this:

  • Inconsistent Lesioning: In neurotoxin-based models like the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, the extent of the lesion can vary between animals.

  • Environmental Stressors: Noise, light cycles, and handling can all affect animal behavior.

  • Lack of Acclimation: Insufficient acclimation to the testing environment can lead to anxiety-related behaviors that confound the results.

Refinement Strategies:

  • Optimize Surgical Procedures: Ensure consistent and accurate delivery of the neurotoxin. Employ stereotaxic surgery with precise coordinates and a slow infusion rate.

  • Standardize Environmental Conditions: Maintain a consistent environment with controlled light-dark cycles, temperature, and humidity. Minimize noise and other stressors.

  • Thorough Acclimation: Acclimate the animals to the testing room and equipment for several days before the actual test. Handle the animals gently and consistently.

Experimental Workflow for a Refined 6-OHDA Model

cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Dosing Phase cluster_analysis Analysis Phase Acclimation Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Acclimation->Baseline Behavioral Testing Stereotaxic Surgery (6-OHDA) Stereotaxic Surgery (6-OHDA) Baseline Behavioral Testing->Stereotaxic Surgery (6-OHDA) Randomization Post-operative Care & Analgesia Post-operative Care & Analgesia Stereotaxic Surgery (6-OHDA)->Post-operative Care & Analgesia Recovery Period Recovery Period Post-operative Care & Analgesia->Recovery Period Initiate Dosing (Vehicle vs. Compound) Initiate Dosing (Vehicle vs. Compound) Recovery Period->Initiate Dosing (Vehicle vs. Compound) Behavioral Testing Behavioral Testing Initiate Dosing (Vehicle vs. Compound)->Behavioral Testing Behavioral Data Analysis Behavioral Data Analysis Behavioral Testing->Behavioral Data Analysis Histological Confirmation of Lesion Histological Confirmation of Lesion Behavioral Data Analysis->Histological Confirmation of Lesion

Caption: Refined workflow for a 6-OHDA rodent model.

Q2: What are the key considerations when choosing a transgenic mouse model for Alzheimer's disease to test our compound?

A2: The selection of a transgenic model for Alzheimer's disease is critical and depends on the specific hypothesis being tested.[13]

  • APP/PS1 models: These models overexpress mutant forms of amyloid precursor protein (APP) and presenilin-1 (PS1), leading to amyloid plaque deposition. They are useful for testing compounds aimed at reducing amyloid pathology.[13]

  • 3xTg-AD models: These mice harbor three mutations (APP, PS1, and tau) and develop both amyloid plaques and neurofibrillary tangles, mimicking more aspects of human Alzheimer's disease.[13]

Refinement and Validation:

  • Genotype Confirmation: Always confirm the genotype of each animal before the study begins.

  • Age-Related Progression: Characterize the pathological and behavioral phenotype of the chosen model at different ages in your facility to ensure you are testing the compound at an appropriate disease stage.

  • Self-Validation: Include both positive and negative control groups. A positive control could be a compound with a known effect in the chosen model.

Model Key Pathology Typical Age of Onset (Plaques) Behavioral Deficits
APP/PS1 Amyloid plaques4-6 monthsMemory deficits
5xFAD Amyloid plaques (rapid onset)2 monthsMemory and motor deficits
3xTg-AD Amyloid plaques and Tau pathology6-9 months (plaques), 12-15 months (tangles)Memory and synaptic dysfunction

Q3: How can we refine models of epilepsy to reduce animal distress?

A3: Epilepsy models, such as those induced by kainate or pentylenetetrazol (PTZ), can cause significant distress to the animals.[13]

  • Use of Anesthetics: For the initial induction of status epilepticus in the kainate model, the use of a short-acting anesthetic can reduce the initial stress and pain.

  • Humane Endpoints: Clearly define humane endpoints, such as the maximum number of seizures or a certain percentage of weight loss, at which an animal will be euthanized.

  • Video Monitoring: Continuous video monitoring allows for accurate seizure scoring without disturbing the animals and helps in identifying animals that have reached a humane endpoint.

Section 3: Animal Models for Inflammatory Diseases

The sulfonyl functional group in 4-((Propylsulfonyl)methyl)piperidine is present in several anti-inflammatory drugs. Therefore, evaluating its efficacy in models of inflammation is a logical step.

Troubleshooting Guide and FAQs

Q1: Our results in the carrageenan-induced paw edema model are inconsistent. What are the common pitfalls and how can we improve reproducibility?

A1: The carrageenan-induced paw edema model is a widely used acute inflammation model, but its simplicity can be deceptive.[14][15]

  • Carrageenan Batch Variability: Different batches of carrageenan can have varying potency.

  • Injection Volume and Site: Inconsistent injection volume or slight variations in the injection site in the paw can lead to different degrees of edema.

  • Measurement Technique: The method of measuring paw volume (e.g., plethysmometer) requires consistency.

Refinement and Troubleshooting:

  • Standardize Carrageenan: Use the same batch of carrageenan for the entire study. If a new batch is used, a pilot study to determine the optimal concentration is recommended.

  • Precise Injection Technique: Use a consistent volume and inject into the same anatomical location of the paw each time.

  • Consistent Measurement: Ensure the same person performs the paw volume measurements and that the plethysmometer is calibrated daily.

Step-by-Step Protocol for Refined Carrageenan-Induced Paw Edema

  • Acclimation: Acclimate animals for at least 3 days before the experiment.

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw.

  • Compound Administration: Administer 4-((Propylsulfonyl)methyl)piperidine or vehicle orally or intraperitoneally.

  • Carrageenan Injection: After a set pre-treatment time (e.g., 60 minutes), inject a standardized volume of carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated group compared to the vehicle group.

Q2: We are planning a study using a collagen-induced arthritis (CIA) model. What are the key refinement strategies for this chronic model?

A2: The CIA model is a chronic model of rheumatoid arthritis that involves significant animal welfare considerations.[14][16][17]

  • Pain Management: The development of arthritis is painful. Prophylactic and ongoing analgesia should be provided, ensuring it does not interfere with the study endpoints.

  • Humane Housing: Provide soft bedding and easily accessible food and water.

  • Clinical Scoring: Regularly monitor the animals and use a clear clinical scoring system to assess disease severity. This allows for the identification of animals that have reached a humane endpoint.

Clinical Scoring System for CIA

Score Description
0 No evidence of erythema and swelling
1 Erythema and mild swelling confined to the tarsals or ankle joint
2 Erythema and mild swelling extending from the ankle to the tarsals
3 Erythema and moderate swelling extending from the ankle to the metatarsal joints
4 Erythema and severe swelling encompass the ankle, foot, and digits

Q3: How can we incorporate biomarkers into our inflammatory disease models to reduce animal numbers?

A3: Incorporating biomarkers can provide more data from each animal, potentially reducing the total number of animals needed.

  • Cytokine Profiling: Collect blood samples at different time points to measure levels of pro-inflammatory cytokines like TNF-α and IL-1β.[15]

  • Acute Phase Proteins: Measure levels of acute phase proteins like C-reactive protein in the serum.

  • Histopathology: At the end of the study, collect tissues for histological analysis to assess inflammation and tissue damage.

Workflow for Biomarker Integration in a CIA Model

cluster_induction Induction Phase cluster_monitoring Monitoring & Dosing Phase cluster_analysis Analysis Phase Immunization (Collagen + Adjuvant) Immunization (Collagen + Adjuvant) Booster Immunization Booster Immunization Immunization (Collagen + Adjuvant)->Booster Immunization Onset of Arthritis Onset of Arthritis Booster Immunization->Onset of Arthritis Initiate Dosing (Vehicle vs. Compound) Initiate Dosing (Vehicle vs. Compound) Onset of Arthritis->Initiate Dosing (Vehicle vs. Compound) Clinical Scoring & Blood Sampling Clinical Scoring & Blood Sampling Initiate Dosing (Vehicle vs. Compound)->Clinical Scoring & Blood Sampling Biomarker Analysis (Cytokines, etc.) Biomarker Analysis (Cytokines, etc.) Clinical Scoring & Blood Sampling->Biomarker Analysis (Cytokines, etc.) Histopathology of Joints Histopathology of Joints Biomarker Analysis (Cytokines, etc.)->Histopathology of Joints

Caption: Workflow integrating biomarkers in a CIA model.

References

  • The 3Rs. NC3Rs. [Link]

  • Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 249-250. [Link]

  • Animal Use Alternatives (3Rs). National Agricultural Library - USDA. [Link]

  • Inflammatory Disease Models. Pharma Models LLC. [Link]

  • The 3Rs – Replacement, Reduction and Refinement. NHMRC. [Link]

  • Ethical use of animals in medicine testing. European Medicines Agency. [Link]

  • The 3Rs and Humane Experimental Technique: Implementing Change. Animals, 9(10), 738. [Link]

  • Gokhale, A. B., et al. (2011). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 1(2), 37-41. [Link]

  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3203. [Link]

  • Autoimmune Disease and Inflammation Models. Charles River Laboratories. [Link]

  • Chesselet, M. F. (2008). A New Look at Animal Models of Neurological Disorders. Neurotherapeutics, 5(2), 177-178. [Link]

  • Animal Models of Inflammatory Disease. Creative Bioarray. [Link]

  • Shah, A., et al. (2012). Animal models of neurological disease. Neurosurgery, 70(1), 22-31. [Link]

  • Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 26(16), 9035. [Link]

  • Animal Model Systems in Neuroscience. ACS Chemical Neuroscience, 9(8), 1857-1859. [Link]

  • Calvillo, L. (2022). Editorial: 3Rs approach (replace, reduce and refine animal models) to improve preclinical research. Frontiers in Pharmacology, 13, 1076771. [Link]

  • Enhancing Research Quality with the 3Rs: Replace, Reduce, Refine. Taconic Biosciences. [Link]

  • Preclinical Research: Why You Should Use Alternative Models. VBO. [Link]

  • Refinement. The RepRefRed Society. [Link]

  • Refinement in Animal Research: A Crucial Step Toward Ethical Progress. JHU Toxicology Policy Program - Medium. [Link]

  • Piperidine-4-sulfonic acid. Wikipedia. [Link]

  • Sun, B., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. OncoTargets and Therapy, 15, 137-147. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1436-1440. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1673. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 63(3), 119-128. [Link]

  • Preclinical pharmacology of Lilly compound LY150720, a unique 4-phenylpiperidine analgesic. NIDA Research Monograph, 41, 119-125. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a486. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1269-1277. [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules, 27(3), 819. [Link]

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Validation & Comparative

Comparing the efficacy of 4-((Propylsulfonyl)methyl)piperidine with other piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores, the substituent at the 4-position plays a pivotal role in modulating potency, metabolic stability, and physicochemical properties. 4-((Propylsulfonyl)methyl)piperidine represents a strategic "middle-ground" modification between the highly polar methylsulfonyl analogs and the bulkier, more lipophilic aryl-sulfonyl variants.

This guide provides a technical comparison of 4-((Propylsulfonyl)methyl)piperidine against its primary structural analogs. It evaluates the impact of alkyl chain elongation and linker presence on lipophilicity (LogP) , ligand efficiency , and metabolic liability , offering a rationale for selecting the propyl variant in specific drug design contexts (e.g., GPCR antagonists, JAK inhibitors).

Structural & Physicochemical Comparison

The choice of the sulfonylalkyl group significantly alters the electronic and steric environment of the piperidine scaffold. The table below contrasts the target compound with its direct homologs.

Table 1: Physicochemical Profile of 4-Substituted Piperidine Sulfones
Compound AnalogStructure FragmentMW ( g/mol )cLogP (Approx)tPSA (Ų)Solubility (Aq)Steric Bulk (ų)
Methyl Analog -CH₂-SO₂-CH₃~177.20.2 - 0.542.5HighLow
Ethyl Analog -CH₂-SO₂-C₂H₅~191.30.6 - 0.942.5High-ModMedium
Propyl Analog (Target) -CH₂-SO₂-C₃H₇~205.3 1.1 - 1.4 42.5 Moderate High
Isopropyl Analog -CH₂-SO₂-iPr~205.31.0 - 1.342.5ModerateHigh (Branched)
Direct Sulfone -SO₂-C₃H₇~191.30.8 - 1.142.5ModerateMedium (Rigid)

Key Insight: The Propyl analog provides a ~0.5 unit increase in cLogP over the methyl variant without altering the polar surface area (tPSA). This is critical for crossing the blood-brain barrier (BBB) or penetrating lipid-rich cell membranes while maintaining specific hydrogen-bonding interactions via the sulfone oxygens.

Efficacy & Bioactivity Analysis

The "Goldilocks" Effect in Hydrophobic Pocket Filling

In many target classes (e.g., GPCRs like Dopamine D2/D4 or Kinases ), the binding pocket often contains a hydrophobic sub-pocket adjacent to a polar interaction site.

  • Methyl Analog: Often too small to achieve optimal van der Waals contact, leading to lower affinity (higher

    
    ).
    
  • Propyl Analog: The n-propyl chain is flexible and long enough to displace "high-energy" water molecules from hydrophobic clefts, providing an entropic gain in binding energy.

  • Butyl/Pentyl Analogs: Frequently encounter steric clashes or suffer from rapid metabolic clearance due to increased lipophilicity.

Linker Dynamics: Methylene Bridge vs. Direct Attachment

The methylene linker (-CH₂-) in 4-((Propylsulfonyl)methyl)piperidine acts as a "hinge," decoupling the electronic withdrawing effect of the sulfone from the piperidine nitrogen.

  • Direct Sulfone (Pip-SO₂-R): The sulfone strongly withdraws electron density from the ring, lowering the pKa of the piperidine nitrogen (making it less basic). This can reduce affinity if the nitrogen is required to form a salt bridge with an aspartate residue (e.g., in GPCRs).

  • Methylene Linked (Pip-CH₂-SO₂-R): The insulation restores the basicity of the piperidine nitrogen (pKa ~10-11), preserving critical ionic interactions while positioning the sulfone group to interact with distal residues.

Metabolic Stability & Liability

While the propyl group enhances potency, it introduces metabolic risks compared to the methyl analog.

  • Metabolic Soft Spot: The terminal methyl group of the propyl chain is susceptible to CYP450-mediated

    
    -oxidation, and the penultimate carbon to 
    
    
    
    hydroxylation.
  • Mitigation: If the propyl analog shows high clearance, the Isopropyl or Cyclopropyl analogs are standard bioisosteres used to block this metabolism while retaining similar steric volume.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the decision-making logic when selecting between these analogs during Lead Optimization.

SAR_Logic Start Lead Optimization: Piperidine Scaffold Target_Analysis Target Pocket Analysis Start->Target_Analysis Hydrophobic_Pocket Deep Hydrophobic Pocket? Target_Analysis->Hydrophobic_Pocket Methyl Methyl Analog: Low Potency High Solubility Hydrophobic_Pocket->Methyl Small/Shallow Propyl Propyl Analog: High Potency Optimal Fit Hydrophobic_Pocket->Propyl Large/Deep Polar_Requirement H-Bond Donor Required? Outcome_Potency Increased Affinity (Entropic Gain) Propyl->Outcome_Potency Displaces Water Outcome_Metabolism Risk: CYP Oxidation Propyl->Outcome_Metabolism Alkyl Chain Exposure Isopropyl Isopropyl Analog: Metabolic Stability (Branched) Outcome_Metabolism->Isopropyl Bioisosteric Replacement

Figure 1: SAR Decision Tree for selecting Propyl vs. Methyl/Isopropyl sulfone analogs based on binding pocket characteristics.

Experimental Protocol: Synthesis & Validation

To evaluate the efficacy of this moiety, it must first be synthesized with high purity. The following protocol describes the standard oxidation of the sulfide precursor, a critical step where chemoselectivity is required to avoid N-oxidation.

Protocol: Chemoselective Oxidation of Thioether to Sulfone

Objective: Convert 4-((propylthio)methyl)piperidine (protected) to 4-((propylsulfonyl)methyl)piperidine without forming the N-oxide side product.

Reagents:

  • Substrate: N-Boc-4-((propylthio)methyl)piperidine (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA, 2.2 - 2.5 eq) or Oxone®

  • Solvent: Dichloromethane (DCM) or Methanol/Water (for Oxone)

  • Quench: Na₂S₂O₃ (sat. aq.)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the N-Boc-thioether intermediate in 10 mL of DCM. Cool to 0°C in an ice bath.

  • Addition: Add m-CPBA (2.2 eq) portion-wise over 15 minutes. Note: Controlling temperature is crucial to prevent over-oxidation if the amine is unprotected.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Work-up:

    • Quench with saturated Na₂S₂O₃ to destroy excess peroxide (starch-iodide test negative).

    • Wash with saturated NaHCO₃ (x2) to remove m-chlorobenzoic acid byproduct.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Deprotection (Optional): If the free amine is required, treat the crude sulfone with TFA/DCM (1:4) for 1 hour, then neutralize.

Validation Criteria:

  • ¹H NMR: Look for the characteristic downfield shift of the methylene protons adjacent to the sulfur (from ~2.5 ppm in sulfide to ~2.9-3.0 ppm in sulfone).

  • LC-MS: Confirm Mass [M+H]⁺ corresponds to the sulfone (+32 Da shift from sulfide).

References

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 2000. Retrieved from [Link]

  • Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride. Drug Metabolism and Disposition, 2004.[2] Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023. Retrieved from [Link]

  • Effect of alkyl chain length and degree of substitution on the complexation of sulfoalkyl ether beta-cyclodextrins. Journal of Pharmaceutical Sciences, 2002. Retrieved from [Link]

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Validating Cellular Target Engagement of 4-((Propylsulfonyl)methyl)piperidine: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a novel compound interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful therapeutic program. This guide provides a comprehensive overview of contemporary, robust methodologies for validating the cellular target engagement of 4-((Propylsulfonyl)methyl)piperidine, a novel compound with putative kinase inhibitory activity. For the purpose of this guide, we will consider Focal Adhesion Kinase (FAK) as the primary hypothetical target, a non-receptor tyrosine kinase implicated in cancer progression and metastasis[1][2].

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of leading techniques, supported by detailed experimental protocols and illustrative data. We will explore the principles and practical applications of the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive binding assays, and biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Central Role of Focal Adhesion Kinase (FAK) in Cellular Signaling

Focal Adhesion Kinase (FAK) is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and invasion[2]. Its overexpression is associated with a poor prognosis in several cancers[3]. As an intracellular tyrosine kinase, FAK integrates signals from integrins and growth factor receptors, influencing downstream pathways such as PI3K/AKT and RAS/RAF/MEK[1][3]. Consequently, FAK has emerged as a promising therapeutic target, with several small molecule inhibitors currently in clinical development[1][4].

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src pY397 recruits Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Migration Migration/ Invasion FAK->Migration Src->FAK Phosphorylates Ras Ras Grb2_Sos->Ras AKT AKT PI3K->AKT MEK MEK Ras->MEK Proliferation Proliferation/ Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Compound 4-((Propylsulfonyl)methyl)piperidine Compound->FAK Inhibition

Caption: FAK signaling pathway and the point of inhibition.

A Comparative Analysis of Target Engagement Methodologies

The validation of target engagement requires a multi-faceted approach, with each technique offering unique insights into the interaction between a compound and its target protein. Here, we compare three gold-standard methodologies.

Cellular Thermal Shift Assay (CETSA): Direct Evidence of Intracellular Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in a cellular context[5][6][7]. The underlying principle is that the binding of a ligand, such as our test compound, stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Supernatant Collection (Soluble Proteins) C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis (Melt Curve Generation) E->F Kinobeads_Workflow A 1. Cell Lysate Preparation B 2. Incubation with Test Compound A->B C 3. Addition of Kinobeads B->C D 4. Kinase Pulldown C->D E 5. Washing & Elution D->E F 6. Tryptic Digest & LC-MS/MS Analysis E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: Workflow for a Kinobeads competition binding assay.

Experimental Protocol: Kinobeads Assay for Kinase Selectivity

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line under non-denaturing conditions to preserve native protein conformations.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of 4-((Propylsulfonyl)methyl)piperidine, Defactinib, or PF-562271.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the compound-treated lysates and incubate to allow for competitive binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the concentration-dependent displacement of each kinase by the test compounds and calculate the apparent IC50 values.

Data Presentation: Hypothetical Kinobeads Results (Selected Kinases)

Kinase4-((Propylsulfonyl)methyl)piperidine IC50 (nM)Defactinib (VS-6063) IC50 (nM)PF-562271 IC50 (nM)
FAK 25 5 [8][9]1.5 [10][11]
PYK215015 [11]13 [11]
SRC>1000>1000>1000
ABL>1000>1000>1000
CDK2>1000>100030-120 [11]
Biophysical Methods: Quantifying Direct Binding Affinity

While cellular assays provide crucial physiological context, biophysical techniques using purified proteins are invaluable for precisely quantifying the binding affinity and kinetics of a drug-target interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the real-time binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[12][13][14] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17] It determines the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.

Experimental Overview: SPR and ITC

  • Protein Purification: Express and purify recombinant FAK protein.

  • SPR Analysis: Immobilize FAK on an SPR sensor chip and flow different concentrations of the test compounds over the surface to generate sensorgrams.

  • ITC Analysis: Titrate a solution of the test compound into a solution containing the FAK protein and measure the heat changes associated with binding.

Data Presentation: Hypothetical Biophysical Data

CompoundMethodKD (nM)ka (1/Ms)kd (1/s)
4-((Propylsulfonyl)methyl)piperidine SPR351.2 x 10^54.2 x 10^-3
Defactinib (VS-6063)SPR82.5 x 10^52.0 x 10^-3
PF-562271SPR2.14.0 x 10^58.4 x 10^-4
4-((Propylsulfonyl)methyl)piperidine ITC42--
Defactinib (VS-6063)ITC10--
PF-562271ITC3--

Synthesizing the Evidence for Confident Target Engagement

A robust validation of target engagement for 4-((Propylsulfonyl)methyl)piperidine relies on the convergence of evidence from these orthogonal assays.

  • A significant thermal shift in the CETSA experiment would provide strong evidence that the compound binds to FAK in intact cells.

  • The Kinobeads assay would not only confirm FAK as a primary target but also reveal the compound's selectivity profile across the kinome, highlighting potential off-target effects.

  • SPR and ITC data would offer a precise, quantitative measure of the compound's affinity for purified FAK, corroborating the cellular findings and providing valuable information for structure-activity relationship (SAR) studies.

By employing this multi-pronged approach, researchers can build a compelling case for the on-target activity of 4-((Propylsulfonyl)methyl)piperidine, de-risking its progression through the drug discovery pipeline and laying a solid foundation for further preclinical and clinical development.

References

  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. (2025). [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • MDPI. The Role of Pyk2 Kinase in Glioblastoma Progression and Therapeutic Targeting. (2025). [Link]

  • Klaeger, S. et al. The target landscape of clinical kinase drugs. (2017). Science, 358(6367). [Link]

  • Prospects of focal adhesion kinase inhibitors as a cancer therapy in preclinical and early phase study. (2024). Expert Opinion on Investigational Drugs. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). [Link]

  • Harris, A. R. et al. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 205-213. [Link]

  • 2bind. ITC (Isothermal Titration Calorimetry) Services. [Link]

  • OncLive. FAK Inhibition Emerges as a Potential Complementary Treatment Pathway. (2024). [Link]

  • Cellagen Technology. PF-562271 | FAK/Pyk2 inhibitor. [Link]

  • Patricelli, M. P. et al. Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. (2012). ACS Chemical Biology, 8(1), 103-112. [Link]

  • Medard, G. et al. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2015). Nature Chemical Biology, 11(3), 220-225. [Link]

  • Verastem, Inc. Verastem Reports Data from Phase 1 Study of VS-6063 (defactinib) in Japanese Patients. (2014). [Link]

  • Clinicaltrials.eu. Defactinib – Application in Therapy and Current Clinical Research. [Link]

  • Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer. (2025). Cancer Drug Resistance. [Link]

  • Shimizu, T. et al. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors. (2017). Investigational New Drugs, 35(3), 315-322. [Link]

  • Cancers. Targeting FAK to Potentiate Immune Checkpoint Therapy in Solid Tumors. (2022). [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Malvern Panalytical. Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025). [Link]

  • Royal Society of Chemistry. Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • ResearchGate. Characterization of binding, depletion and competition properties of.... [Link]

  • American Laboratory. Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017). [Link]

  • PMC. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). [Link]

  • Bio-Radiations. Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. (2013). [Link]

  • Wikipedia. Piperidine-4-sulfonic acid. [Link]

  • PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). [Link]

  • PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017). [Link]

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A Head-to-Head Comparative Analysis of Novel GlyT-1 Inhibitors: 4-((Propylsulfonyl)methyl)piperidine Scaffolds Versus Bitopertin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) therapeutics, the modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor presents a compelling strategy. A key approach to potentiating NMDA receptor function is to increase the synaptic concentration of its co-agonist, glycine. The glycine transporter type 1 (GlyT-1) is the primary regulator of extracellular glycine levels in the forebrain, making it a prime target for therapeutic intervention in disorders like schizophrenia, where NMDA receptor hypofunction is a hypothesized pathological hallmark.[1][2]

This guide provides a head-to-head technical comparison between a promising series of novel GlyT-1 inhibitors, characterized by a N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide scaffold (herein represented by the potent analogue (+)-67 ), and the well-characterized clinical candidate Bitopertin (also known as RG1678). We will dissect their mechanisms, compare their in vitro and in vivo pharmacological profiles, and provide detailed experimental protocols for their evaluation, offering researchers a comprehensive framework for understanding and advancing this class of neuromodulators.

The Central Role of GlyT-1 Inhibition

Glycine acts as an obligatory co-agonist at the NMDA receptor, meaning its presence is required for the receptor to be activated by glutamate.[2] GlyT-1, a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family, terminates glycine signaling by reuptaking it from the synaptic cleft into glial cells and neurons.[2][3] By inhibiting GlyT-1, the concentration of glycine in the synapse increases, leading to enhanced NMDA receptor activation and a potential normalization of glutamatergic signaling.[1][4] This mechanism is the foundation for developing GlyT-1 inhibitors as potential treatments for the negative and cognitive symptoms of schizophrenia.[5][6] More recently, this mechanism has also been explored for its potential in treating other conditions, including erythropoietic protoporphyria by limiting glycine availability for heme biosynthesis.[4][7][8][9]

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Presynaptic Terminal GLY Glycine NMDAR NMDA Receptor GLY->NMDAR binds (co-agonist) GlyT1 GlyT-1 Transporter GLY->GlyT1 reuptake GLU Glutamate GLU->NMDAR binds (agonist) ION Ca²⁺ Influx (Neuronal Activation) NMDAR->ION opens GLY_reuptake Glycine GlyT1->GLY_reuptake Inhibitor GlyT-1 Inhibitor (e.g., (+)-67, Bitopertin) Inhibitor->GlyT1

Caption: Mechanism of GlyT-1 Inhibition to Potentiate NMDA Receptor Activity.

In Vitro Profile: Potency and Selectivity

The initial characterization of any potential therapeutic involves a thorough in vitro assessment of its potency against the target and its selectivity over related proteins. For GlyT-1 inhibitors, high potency is desired for target engagement at lower doses, while selectivity, particularly against the Glycine Transporter Type 2 (GlyT-2), is critical to avoid off-target effects.

Compound (+)-67 emerges from a series of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors and demonstrates excellent in vitro potency and selectivity.[10][11] Bitopertin , the reference compound, is also a potent and highly selective noncompetitive inhibitor of GlyT-1.[12][13]

ParameterCompound (+)-67Bitopertin (RG1678)Rationale & Significance
Target Glycine Transporter-1 (GlyT-1)Glycine Transporter-1 (GlyT-1)Both compounds are designed to inhibit the primary transporter responsible for glycine reuptake in the forebrain.
hGlyT-1 IC₅₀ 0.44 nM25 nMThe IC₅₀ value indicates the concentration required to inhibit 50% of the transporter's activity. A lower value signifies higher potency. Compound (+)-67 shows significantly higher potency in this assay.
Selectivity vs. hGlyT-2 >1000-fold>1000-fold (>30 µM)[13]GlyT-2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord. High selectivity for GlyT-1 is crucial to avoid disrupting these other vital CNS functions.
Binding Affinity (Kᵢ) Not explicitly stated8.1 nMKᵢ represents the binding affinity of the inhibitor for the transporter. A lower Kᵢ indicates a stronger interaction. Bitopertin shows high-affinity binding.
Mechanism of Inhibition Not explicitly statedNoncompetitive[13]Bitopertin's noncompetitive mechanism means it does not compete with glycine for the binding site, which can be advantageous in maintaining inhibition even at high substrate concentrations.

Note: Data for Compound (+)-67 is derived from publications on its analogue series.[2][10][11] Data for Bitopertin is compiled from multiple sources.[13][14]

Pharmacokinetic Profile: A Comparative Overview

An effective CNS drug must not only be potent but also possess a favorable pharmacokinetic (PK) profile, allowing it to reach and remain at its target in the brain for a sufficient duration. Key PK parameters include bioavailability, half-life, and brain penetration.

ParameterCompound (+)-67 (Rat)Bitopertin (Rat)Rationale & Significance
Oral Bioavailability (F%) Good (Specific % not stated)78%[13]High oral bioavailability is essential for convenient patient dosing and ensuring adequate systemic exposure after oral administration.
Terminal Half-life (T½) Not explicitly stated5.8 hours[13]The half-life determines the dosing frequency. Bitopertin's half-life in rats supports a manageable dosing schedule. In humans, its half-life is approximately 40 hours.[12]
Plasma Clearance (CL) Not explicitly statedLow (0.07-0.13 L/h/kg)[15]Low clearance indicates a slow rate of elimination from the body, contributing to a longer duration of action.
Brain Penetration (Brain/Plasma Ratio) Good (Specific ratio not stated)0.7[13]A brain-to-plasma ratio close to 1 indicates that the compound can effectively cross the blood-brain barrier to engage its CNS target.
Human PK Prediction Not availableFavorable, supports once-daily dosing[16]PBPK modeling for Bitopertin accurately predicted its long half-life in humans, a critical attribute for a drug intended for chronic use.[16][17]

Note: Data for Compound (+)-67 is inferred from qualitative descriptions in the literature.[10][11] Data for Bitopertin is from preclinical studies in rats and human predictions.[13][15][16]

Experimental Methodologies for Head-to-Head Evaluation

To rigorously compare novel GlyT-1 inhibitors like Compound (+)-67 against a standard such as Bitopertin, a series of validated in vitro and in vivo assays are required.

Protocol 1: In Vitro GlyT-1 Inhibition Assay

This protocol determines the potency (IC₅₀) of a test compound by measuring its ability to inhibit the uptake of a radiolabeled substrate in cells expressing the transporter.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis c1 Culture CHO or HEK293 cells stably expressing hGlyT-1 c2 Plate cells in 384-well scintillation plates c1->c2 a1 Pre-incubate cells with varying concentrations of test compound c2->a1 a2 Add ³H-glycine (radiolabeled substrate) a1->a2 a3 Incubate to allow uptake a2->a3 a4 Wash cells to remove unbound ³H-glycine a3->a4 d1 Measure radioactivity (scintillation counting) a4->d1 d2 Plot % inhibition vs. compound concentration d1->d2 d3 Calculate IC₅₀ value using non-linear regression d2->d3

Caption: Workflow for the In Vitro GlyT-1 Inhibition Assay.

Detailed Steps:

  • Cell Culture: Use a cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293), stably overexpressing the human GlyT-1a or GlyT-1b isoform.[18]

  • Plating: Seed the cells into 96- or 384-well microplates and allow them to adhere overnight.

  • Compound Incubation: Prepare serial dilutions of the test compounds (e.g., Compound (+)-67 and Bitopertin). Pre-incubate the cells with the compounds for a defined period (e.g., 20-30 minutes) at 37°C.

  • Substrate Addition: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]glycine.

  • Termination: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known inhibitor. Subtract this from all values. Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀.[18]

Protocol 2: In Vivo Target Engagement (CSF Glycine Measurement)

This protocol verifies that the drug reaches its CNS target and exerts the expected biological effect—an increase in extracellular glycine. This is a critical translational biomarker.

Detailed Steps:

  • Animal Dosing: Administer the test compounds orally (p.o.) to rodents or non-human primates at various doses.[2][19]

  • CSF Collection: At a time point corresponding to the expected Tₘₐₓ (time of maximum concentration), anesthetize the animals and collect cerebrospinal fluid (CSF) from the cisterna magna.[19]

  • Sample Processing: Immediately process the CSF samples, often with the addition of a deproteinizing agent, and store them at -80°C until analysis.

  • Glycine Quantification: Analyze glycine concentrations using a validated method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection or LC-MS/MS.[19]

  • Data Analysis: Compare the mean CSF glycine levels in the treated groups to the vehicle-treated control group. A statistically significant, dose-dependent increase in CSF glycine confirms central target engagement.[2]

Conclusion and Future Directions

The comparative analysis reveals that both the N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide series, represented by Compound (+)-67 , and the clinical candidate Bitopertin are highly potent and selective inhibitors of GlyT-1. Notably, the novel (+)-67 analogue exhibits superior in vitro potency, suggesting the potential for achieving target engagement at lower doses. Both compounds demonstrate favorable preclinical pharmacokinetic properties required for a CNS drug.

While Bitopertin's development for schizophrenia faced challenges in Phase III trials, its journey has provided invaluable insights into the therapeutic window and dose-response for GlyT-1 inhibition.[12][20][21] The "inverted-U" dose-response curve observed for GlyT-1 inhibitors suggests that moderate, rather than maximal, target occupancy may be optimal for clinical efficacy.[21]

Future head-to-head studies should focus on:

  • Directly comparing the pharmacokinetic/pharmacodynamic (PK/PD) relationship of both compounds to determine the plasma concentration required to achieve a similar increase in CSF glycine.

  • Evaluating efficacy in validated preclinical models of cognitive impairment or negative symptoms, such as the MK-801-induced deficit model or social interaction tests.[19][22]

  • Assessing the therapeutic index and off-target liability through comprehensive safety pharmacology studies.

By leveraging the lessons learned from Bitopertin, the development of next-generation inhibitors like Compound (+)-67 can be optimized, potentially unlocking the full therapeutic promise of GlyT-1 inhibition for CNS disorders.

References

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  • (PDF) Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. ResearchGate. [Link]

  • What are the key players in the pharmaceutical industry targeting GlyT1?. Patsnap Synapse. [Link]

  • The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. PMC - NIH. [Link]

  • The GlyT1 Inhibitor Bitopertin Ameliorates Allodynia and Hyperalgesia in Animal Models of Neuropathic and Inflammatory Pain. Frontiers in Molecular Neuroscience. [Link]

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  • QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. MDPI. [Link]

  • Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. MDPI. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-((Propylsulfonyl)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 4-((Propylsulfonyl)methyl)piperidine, a compound featuring both a piperidine ring and a sulfonyl group, represents a class of molecules with significant potential. However, its structural motifs also signal the need for a meticulous and informed approach to laboratory safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling this compound, ensuring the well-being of researchers and the integrity of your work.

The information herein is a synthesis of established safety protocols for piperidine and sulfonyl-containing compounds. In the absence of specific data for 4-((Propylsulfonyl)methyl)piperidine, a conservative approach assuming the combined hazards of its constituent functional groups is paramount.

Understanding the Hazard Profile

The potential hazards of 4-((Propylsulfonyl)methyl)piperidine are inferred from its structural components: the piperidine moiety and the propylsulfonyl group.

  • Piperidine and its derivatives are known to be corrosive, causing severe skin burns and eye damage.[1][2][3] They are also often flammable and can be toxic if inhaled, ingested, or absorbed through the skin.[3][4] Inhalation may lead to respiratory tract irritation, coughing, and shortness of breath.[5][6]

  • Sulfonyl-containing compounds , particularly sulfonyl chlorides which may be precursors, are reactive and can be corrosive.[7][8] While the sulfonyl group in the target molecule is less reactive, caution is still warranted. Thermal decomposition of such compounds can release irritating gases and vapors, such as sulfur oxides.[9][10]

Given this profile, it is critical to handle 4-((Propylsulfonyl)methyl)piperidine as a substance that is potentially corrosive, toxic, and flammable.

Core Personal Protective Equipment (PPE)

A foundational layer of PPE is non-negotiable when working with this compound, regardless of the scale or procedure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields and a face shield.[1][11]Protects against splashes of the chemical which can cause severe eye damage, including blindness.[2][12] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to burns and absorption of the toxic substance.[4][9] It is crucial to inspect gloves before each use and to use proper removal techniques to avoid contamination.[11]
Body Protection A flame-retardant lab coat and a chemical-resistant apron.Protects against splashes and potential fire hazards. A complete suit protecting against chemicals may be necessary for large-scale operations or in the event of a spill.[11]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Task-Specific PPE Recommendations

The level of PPE must be adapted to the specific task being performed. The following table outlines recommended PPE for various laboratory operations.

TaskMinimum Required PPEAdditional Recommended PPE
Weighing and Aliquoting (Solid) Core PPERespiratory protection (N95 or higher) if the solid is dusty.
Solution Preparation Core PPEWork within a certified chemical fume hood.[7]
Running Reactions Core PPEEnsure all work is conducted in a fume hood.
Work-up and Purification Core PPEChemical-resistant apron over lab coat.
Handling Large Quantities (>10g) Core PPE, including a chemical-resistant apron.Respiratory protection with an appropriate cartridge (e.g., for organic vapors and acid gases) may be required.[9]

Procedural Guidance for Safe Handling

Adherence to strict protocols is as crucial as wearing the correct PPE.

Pre-Operational Checklist
  • Review the Safety Data Sheet (SDS): Although a specific SDS for 4-((Propylsulfonyl)methyl)piperidine may not be available, review the SDS for piperidine and similar sulfonyl compounds.[1][9]

  • Designate a Work Area: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.

  • Locate Emergency Equipment: Be aware of the location and proper use of safety showers, eyewash stations, and fire extinguishers.[2]

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Handling the Compound:

    • Use only non-sparking tools to prevent ignition of flammable vapors.[9][10]

    • Ground all equipment to prevent static discharge.[9][10]

    • Avoid all personal contact with the substance, including inhalation of any dust or vapors.[13]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in a designated hazardous waste container.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response
  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand or diatomaceous earth) to contain the substance.[1] Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal Plan

All waste containing 4-((Propylsulfonyl)methyl)piperidine, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all hazardous waste in a dedicated, clearly labeled, and sealed container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[14]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Core PPE Requirements cluster_2 Task-Specific Analysis cluster_3 Final PPE Configuration Start Start: Handling 4-((Propylsulfonyl)methyl)piperidine AssessHazards Assess Potential Hazards: - Corrosive (Piperidine) - Toxic (Piperidine) - Flammable (Piperidine) - Reactive (Sulfonyl group) Start->AssessHazards CorePPE Mandatory Core PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat - Closed-Toe Shoes AssessHazards->CorePPE Task What is the task? CorePPE->Task Weighing Weighing/Aliquoting Task->Weighing Solid Solution Solution Preparation Task->Solution Liquid Reaction Running Reaction/Work-up Task->Reaction Process LargeScale Large Scale (>10g) Task->LargeScale Quantity WeighingPPE Core PPE + Respiratory Protection (if dusty) Weighing->WeighingPPE SolutionPPE Core PPE in Fume Hood Solution->SolutionPPE ReactionPPE Core PPE in Fume Hood + Chemical Apron Reaction->ReactionPPE LargeScalePPE Core PPE + Chemical Apron + Respiratory Protection LargeScale->LargeScalePPE End Proceed with Caution WeighingPPE->End SolutionPPE->End ReactionPPE->End LargeScalePPE->End

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely handle 4-((Propylsulfonyl)methyl)piperidine, fostering a secure environment for scientific innovation.

References

  • Vertex AI Search. (2023).
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  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (n.d.).
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  • Chem-Impex International, Inc. (n.d.).
  • Sigma-Aldrich. (2024).
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  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
  • SBLCore. (2024).
  • Sigma-Aldrich. (2025).
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  • VelocityEHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry.
  • Wolters Kluwer. (2021).
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • National Association of Safety Professionals. (2023). OSHA Requirements for HazCom Compliance.
  • CloudSDS. (2025). OSHA Chemical Hygiene Plan Requirements | A Detailed Guide.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.